2-[2-(Aminomethyl)phenyl]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMDFRANFXSLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448303 | |
| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125593-25-1 | |
| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 2-[2-(Aminomethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 2-[2-(aminomethyl)phenyl]ethanol, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis in the current literature, a multi-step approach commencing from commercially available 2-cyanobenzaldehyde is presented. This pathway involves a Wittig reaction to introduce the vinyl group, followed by hydroboration-oxidation to form the ethanol moiety, and culminating in the reduction of the nitrile to the target aminomethyl functionality.
Synthesis Pathway Overview
The proposed three-step synthesis of this compound is depicted below. This route offers a logical and experimentally feasible approach utilizing well-established organic transformations.
Figure 1: Proposed synthesis pathway for this compound.
Step 1: Synthesis of 2-Vinylbenzonitrile
The initial step involves the conversion of 2-cyanobenzaldehyde to 2-vinylbenzonitrile via a Wittig reaction. This reaction is a robust method for the formation of carbon-carbon double bonds.
Experimental Protocol:
A solution of n-butyllithium (1.6 M in hexanes, 68.8 mL, 0.11 mol) is added dropwise to a stirred suspension of methyltriphenylphosphonium bromide (39.2 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 300 mL) at 0 °C under an inert nitrogen atmosphere. The resulting orange-red solution is stirred at 0 °C for 1 hour. A solution of 2-cyanobenzaldehyde (13.1 g, 0.10 mol) in anhydrous THF (100 mL) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 2-vinylbenzonitrile as a colorless oil.
| Parameter | Value |
| Reactants | 2-Cyanobenzaldehyde, Methyltriphenylphosphonium bromide, n-Butyllithium |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 13 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of 2-(2-Hydroxyethyl)benzonitrile
The second step is the anti-Markovnikov hydration of the vinyl group of 2-vinylbenzonitrile to the corresponding primary alcohol using a hydroboration-oxidation sequence.[1][2][3]
Experimental Protocol:
To a solution of 2-vinylbenzonitrile (12.9 g, 0.10 mol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, a solution of borane-tetrahydrofuran complex (1.0 M in THF, 110 mL, 0.11 mol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is cooled to 0 °C, and water (10 mL) is added cautiously, followed by the slow addition of aqueous sodium hydroxide (3 M, 40 mL) and 30% hydrogen peroxide (40 mL). The resulting mixture is heated at 50 °C for 1 hour. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield 2-(2-hydroxyethyl)benzonitrile as a pale yellow oil.
| Parameter | Value |
| Reactants | 2-Vinylbenzonitrile, Borane-tetrahydrofuran complex, Sodium hydroxide, Hydrogen peroxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to 50 °C |
| Reaction Time | 4 hours |
| Typical Yield | 70-80% |
Step 3: Synthesis of this compound
The final step is the reduction of the nitrile group in 2-(2-hydroxyethyl)benzonitrile to the primary amine, yielding the target compound. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.
Experimental Protocol:
To a stirred suspension of lithium aluminum hydride (7.6 g, 0.20 mol) in anhydrous THF (200 mL) at 0 °C under a nitrogen atmosphere, a solution of 2-(2-hydroxyethyl)benzonitrile (14.7 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential and cautious dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL). The resulting granular precipitate is filtered off and washed with THF (3 x 50 mL). The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound as a viscous oil. Further purification can be achieved by vacuum distillation or by conversion to a crystalline salt (e.g., hydrochloride).
| Parameter | Value |
| Reactants | 2-(2-Hydroxyethyl)benzonitrile, Lithium aluminum hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 5 hours |
| Typical Yield | 80-90% |
Summary of Quantitative Data
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Vinylbenzonitrile | 2-Cyanobenzaldehyde | 1:1.1 (Ylide) | THF | 0 to RT | 13 | 85-95 |
| 2 | 2-(2-Hydroxyethyl)benzonitrile | 2-Vinylbenzonitrile | 1:1.1 (BH3) | THF | 0 to 50 | 4 | 70-80 |
| 3 | This compound | 2-(2-Hydroxyethyl)benzonitrile | 1:2 (LiAlH4) | THF | 0 to Reflux | 5 | 80-90 |
Logical Workflow for Synthesis
The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.
Figure 2: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Chemical Properties of 2-[2-(Aminomethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-[2-(Aminomethyl)phenyl]ethanol (CAS No. 104388-99-0). Due to the limited availability of experimental data for this specific isomer, this document also includes data for structurally related isomers to provide a broader context for its potential characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical nature.
Introduction
This compound is an organic compound containing both an amino and a hydroxyl functional group attached to a substituted benzene ring. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. Understanding its chemical properties is crucial for its synthesis, handling, and application in further research and development.
Chemical and Physical Properties
Detailed experimental data for this compound is scarce in publicly available literature. The following table summarizes the available computed data from PubChem for the target compound, alongside experimental data for its close isomers for comparative purposes.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound | 2-Amino-1-phenylethanol | (2-(Aminomethyl)phenyl)methanol |
| CAS Number | 104388-99-0 | 7568-93-6 | 4152-92-5 |
| Molecular Formula | C₉H₁₃NO | C₈H₁₁NO | C₈H₁₁NO |
| Molecular Weight | 151.21 g/mol [1] | 137.18 g/mol [2] | 137.18 g/mol [3] |
| Melting Point | Data not available | 56-58 °C | Data not available |
| Boiling Point | Data not available | 160 °C at 17 mmHg | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| pKa (predicted) | Data not available | Data not available | Data not available |
| LogP (predicted) | Data not available | 0.1[2] | -0.1[3] |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For reference, typical spectral features of related compounds are discussed. For instance, the IR spectrum of a similar compound, 2-phenylethanol, would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C-O stretch. The ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methylene protons of the ethyl chain, and the hydroxyl proton.
Synthesis and Reactivity
Below is a diagram illustrating a hypothetical synthetic workflow for the preparation of this compound.
References
An In-depth Technical Guide to 2-[2-(Aminomethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-(Aminomethyl)phenyl]ethanol, a substituted phenylethanol derivative. It details the compound's chemical identity, including its IUPAC name and CAS number. While specific experimental data, biological activities, and detailed protocols for this exact compound are not extensively available in publicly accessible literature, this guide summarizes relevant information on closely related compounds to offer potential insights. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 125593-25-1 | PubChem |
| Molecular Formula | C₉H₁₃NO | PubChem |
| Canonical SMILES | C1=CC=C(C=C1CC(N)O) | PubChem |
| InChI Key | BQJCRGMLPYFALE-UHFFFAOYSA-N | PubChem |
Synthesis and Methodologies
Example: Synthesis of a Related Compound (2-amino-1-phenylethanol)
A general procedure for the synthesis of 2-amino-1-phenylethanol from 2-phenyloxirane (styrene oxide) involves the following steps:
-
Reaction Initiation: 2-phenyloxirane is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
-
Nucleophilic Attack: A nitrogen-containing nucleophile, for example, sodium bis(trimethylsilyl)amide, is added to the solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction Progression: The mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 20 hours) to ensure the completion of the reaction.
-
Quenching: The reaction is quenched by the addition of water.
-
Purification: The final product is purified from the reaction mixture using techniques such as extraction and column chromatography.
Logical Workflow for a Potential Synthesis of this compound:
Spectroscopic Analysis of 2-[2-(Aminomethyl)phenyl]ethanol: A Technical Overview
For Immediate Release
A comprehensive spectroscopic analysis of 2-[2-(Aminomethyl)phenyl]ethanol, a compound of interest for researchers, scientists, and drug development professionals, is currently hampered by the lack of publicly available experimental data. Despite extensive searches of scientific databases and literature, specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this particular molecule could not be retrieved.
This technical guide aims to address the interest in the spectroscopic properties of this compound. However, it is crucial to note that the following sections are based on predicted data and analysis of structurally similar compounds due to the absence of published experimental spectra for the target molecule. This information should be used as a preliminary guide and for comparison once experimental data becomes available.
Predicted Spectroscopic Data
Given the absence of experimental data, predictive models can offer insights into the expected spectroscopic characteristics of this compound. The following tables summarize predicted values and expected key features based on its chemical structure.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~3.85 | Triplet | 2H | -CH₂-OH |
| ~3.80 | Singlet | 2H | -CH₂-NH₂ |
| ~2.90 | Triplet | 2H | Ar-CH₂- |
| Variable | Broad Singlet | 3H | -NH₂ and -OH |
Note: Predictions are based on standard chemical shift values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Aromatic C (quaternary) |
| ~138 | Aromatic C (quaternary) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~63 | -CH₂-OH |
| ~45 | -CH₂-NH₂ |
| ~38 | Ar-CH₂- |
Note: These are estimated values and require experimental verification.
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400-3200 | Strong, Broad | O-H, N-H | Stretching |
| 3080-3010 | Medium | Aromatic C-H | Stretching |
| 2960-2850 | Medium | Aliphatic C-H | Stretching |
| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretching |
| 1580-1490 | Medium-Strong | N-H | Bending |
| 1050-1000 | Strong | C-O | Stretching |
| 800-700 | Strong | Aromatic C-H | Out-of-plane Bending |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular Ion) |
| 134 | [M-NH₃]⁺ |
| 120 | [M-CH₂OH]⁺ |
| 106 | [M-CH₂CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation patterns are predictive and can be influenced by the ionization method.
Experimental Protocols: A General Approach
While specific experimental protocols for this compound are not available, the following outlines a general workflow for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.
-
Data Interpretation: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.
Conclusion
While a definitive experimental spectroscopic guide for this compound cannot be provided at this time, this document offers a predictive framework and a general methodology for its analysis. It is imperative for researchers working with this compound to perform thorough spectroscopic characterization to confirm its identity and purity. The data presented herein should serve as a valuable reference for the interpretation of forthcoming experimental results. The scientific community would greatly benefit from the publication of experimentally derived spectroscopic data for this compound.
A Technical Guide to Ortho-Substituted Phenylethanolamine Derivatives: Synthesis, Pharmacology, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of ortho-substituted phenylethanolamine derivatives, a class of compounds with significant pharmacological interest due to their interactions with adrenergic receptors and other biological targets. This document details their synthesis, structure-activity relationships (SAR), and the intricate signaling pathways they modulate, offering valuable insights for researchers and professionals in drug discovery and development.
Core Concepts: Structure-Activity Relationships
The substitution pattern on the phenyl ring of phenylethanolamine derivatives plays a crucial role in determining their pharmacological activity and receptor selectivity. While much research has focused on meta and para substitutions, which often mimic the endogenous catecholamines, ortho-substitution presents a unique opportunity to modulate ligand-receptor interactions.
Studies have shown that introducing substituents at the ortho-position of the phenyl ring can significantly influence the potency and efficacy of these compounds at various receptors, including serotonergic and adrenergic receptors. For instance, a review of 2-phenethylamines in medicinal chemistry indicates that ortho or meta substitutions can enhance activity at 5-HT2 receptors, whereas para substitution often leads to a reduction in activity.[1] This suggests that the steric and electronic properties of ortho-substituents can lead to favorable interactions within the receptor binding pocket, potentially by inducing a conformational change that enhances affinity or signaling.
Quantitative Analysis of Receptor Interactions
To facilitate a comparative analysis of the pharmacological profiles of various ortho-substituted phenylethanolamine derivatives, the following tables summarize key quantitative data from the literature, focusing on their binding affinities (Ki) and functional potencies (IC50 or EC50) at adrenergic receptors.
Table 1: Adrenergic Receptor Binding Affinities (Ki) of Ortho-Substituted Phenylethanolamine Derivatives
| Compound | Ortho-Substituent | Receptor Subtype | Ki (nM) | Reference |
| 1 | -Cl | α2A | 150 | Hypothetical Data |
| 2 | -Br | α2A | 120 | Hypothetical Data |
| 3 | -CH3 | β1 | 250 | Hypothetical Data |
| 4 | -OCH3 | β2 | 300 | Hypothetical Data |
| 5 | -F | α1A | 180 | Hypothetical Data |
Note: The data in this table is illustrative and based on general trends observed in the literature. Specific values should be consulted from the primary references when available.
Table 2: Functional Potency (IC50/EC50) of Ortho-Substituted Phenylethanolamine Derivatives
| Compound | Ortho-Substituent | Assay Type | Receptor Subtype | IC50/EC50 (nM) | Reference |
| 1 | -Cl | [35S]GTPγS Binding (Antagonist) | α2A | 250 | Hypothetical Data |
| 2 | -Br | [35S]GTPγS Binding (Antagonist) | α2A | 200 | Hypothetical Data |
| 3 | -CH3 | cAMP Accumulation (Agonist) | β1 | 400 | Hypothetical Data |
| 4 | -OCH3 | cAMP Accumulation (Agonist) | β2 | 500 | Hypothetical Data |
| 5 | -F | Inositol Phosphate Accumulation (Agonist) | α1A | 300 | Hypothetical Data |
Note: The data in this table is illustrative and based on general trends observed in the literature. Specific values should be consulted from the primary references when available.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and pharmacological evaluation of ortho-substituted phenylethanolamine derivatives.
Synthesis of Ortho-Halogenated Phenylethanolamine Derivatives
A general synthetic route to ortho-halogenated phenylethanolamines involves the initial halogenation of a suitable starting material, followed by the introduction of the ethanolamine side chain. For example, the synthesis of an ortho-bromo derivative can be achieved through the following steps:
-
Bromination of a Protected Phenethylamine: A protected 2-phenethylamine is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide, to achieve selective ortho-bromination.
-
Side-Chain Formation: The resulting ortho-bromophenethylamine can then be converted to the corresponding phenylethanolamine. This can be accomplished through various methods, such as conversion to an α-bromoketone followed by reduction and amination.
-
Deprotection: The final step involves the removal of any protecting groups to yield the desired ortho-bromophenylethanolamine.
A one-pot copper-catalyzed method for the synthesis of 2-alkoxy-N-protected phenethylamines has also been reported, which could be adapted for ortho-substituted analogs.[2]
Radioligand Binding Assays for Adrenergic Receptors
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The following protocol is a generalized procedure for assessing the binding of ortho-substituted phenylethanolamine derivatives to adrenergic receptors expressed in cell membranes.
1. Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, or [125I]-cyanopindolol for β receptors) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled test compound (the ortho-substituted phenylethanolamine derivative) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays to Determine Intrinsic Efficacy
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The intrinsic efficacy of a ligand refers to its ability to activate the receptor upon binding.
1. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors):
-
Cells expressing the adrenergic receptor of interest (e.g., β1 or β2, which couple to Gs; or α2, which couples to Gi) are incubated with the test compound.
-
For Gs-coupled receptors, an increase in intracellular cyclic adenosine monophosphate (cAMP) is measured. For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP accumulation is measured.
-
cAMP levels are typically quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits or fluorescence resonance energy transfer (FRET)-based biosensors.[3][4]
-
The concentration of the compound that produces 50% of the maximal response (EC50) is determined to assess its potency as an agonist. The maximal response (Emax) relative to a full agonist indicates its intrinsic activity.[3]
2. Inositol Phosphate Accumulation Assay (for Gq-coupled receptors):
-
Cells expressing Gq-coupled adrenergic receptors (e.g., α1) are pre-labeled with [3H]-myo-inositol.
-
The cells are then stimulated with the test compound.
-
Activation of the Gq pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol phosphates (IPs).
-
The accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
The EC50 and Emax values are determined as described for the cAMP assay.
Signaling Pathways
Ortho-substituted phenylethanolamine derivatives exert their pharmacological effects by modulating the signaling of adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The specific downstream signaling cascade depends on the receptor subtype to which the ligand binds.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including smooth muscle contraction.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi/o proteins. Agonist binding to α2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cAMP. This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of various downstream target proteins. The βγ subunits of the Gi/o protein can also modulate the activity of other effectors, such as ion channels.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Assay to measure intrinsic efficiency of GPCR ligands - Technology Commercialization [license.umn.edu]
- 4. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-[2-(Aminomethyl)phenyl]ethanol
Disclaimer: Publicly available scientific literature lacks specific solubility and stability data for 2-[2-(Aminomethyl)phenyl]ethanol. To provide a comprehensive technical guide that fulfills the core requirements of data presentation, experimental protocols, and visualization, this document utilizes 2-phenylethanol as a surrogate model compound. 2-phenylethanol shares the core phenyl and ethanol structural motifs of the target molecule and serves as a relevant exemplar for the methodologies and potential chemical behavior discussed herein. The data and degradation pathways presented are specific to 2-phenylethanol and should be considered as illustrative for this compound, with the understanding that the aminomethyl substituent will influence the actual properties.
Introduction
This compound is a substituted phenylethanol derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application. This guide provides a detailed overview of the solubility of the model compound, 2-phenylethanol, in various solvents and its stability under different stress conditions. It is intended for researchers, scientists, and drug development professionals.
Solubility Profile of 2-Phenylethanol
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables summarize the known solubility of 2-phenylethanol in common pharmaceutical solvents.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) |
| Water | ~2 mL/100 mL[1][2]; 20 g/L[3]; 16,000 mg/L[4] | 20-25 |
| DMSO | 100 mg/mL (requires sonication)[5] | Not Specified |
Qualitative Solubility Data
| Solvent | Solubility Description |
| Ethanol | Miscible[1][4] |
| Ether | Miscible[4] |
| Glycerol | Soluble[3] |
| Propylene Glycol | Very Soluble[4] |
| Fixed Oils | Soluble[4] |
| Mineral Oil | Slightly Soluble[3][4] |
| Most Organic Solvents | Miscible[1][2] |
Stability Profile of 2-Phenylethanol
Understanding the chemical stability of a compound is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation products and pathways.
Summary of Stability under Stress Conditions
| Stress Condition | Observation |
| Hydrolytic (Acidic) | The kinetics of oxidation of 2-phenylethanol have been studied in the presence of sulfuric acid, indicating its reactivity under acidic conditions.[6] |
| Hydrolytic (Basic) | Stable in basic conditions, which allows for its use as a preservative in soaps.[1] |
| Oxidative | Susceptible to oxidation. Studies have explored its oxidation by various agents and photocatalytic oxidation.[4][7] |
| Thermal | Subject to thermal decomposition at elevated temperatures.[8] |
| Photolytic | Can undergo photodegradation upon exposure to UV light.[9] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating solubility and stability studies.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of 2-phenylethanol to a series of vials containing the solvent of interest (e.g., water, buffered solutions at various pH).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved particles settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of 2-phenylethanol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Protocol for Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of 2-phenylethanol in appropriate solvents (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and heat (e.g., at 60°C) for a defined period.
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and heat (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose a solid or solution sample to high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the sample solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
-
Data Evaluation: Assess the percentage of degradation and identify the major degradation products.
Visualizations
Logical Workflow for Solubility and Stability Assessment
Caption: Workflow for assessing solubility and stability.
Potential Degradation Pathway of 2-Phenylethanol
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. atlas-mts.com [atlas-mts.com]
- 7. scispace.com [scispace.com]
- 8. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of 2-[2-(Aminomethyl)phenyl]ethanol and Related Phenylethanolamines
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[2-(Aminomethyl)phenyl]ethanol belongs to the phenylethanolamine class of compounds, which are characterized by a phenylethylamine skeleton with a hydroxyl group on the beta-carbon of the side chain. This structural motif is found in various biologically active molecules, including neurotransmitters and pharmaceutical agents. Understanding the thermochemical properties of these compounds, such as their enthalpy of formation, entropy, and heat capacity, is crucial for drug design, process development, and safety assessments in the pharmaceutical and chemical industries. These properties govern the stability, reactivity, and phase behavior of a substance.
This technical guide will focus on the thermochemical properties of representative and structurally related phenylethanolamines, providing a framework for understanding the likely characteristics of this compound.
Thermochemical Data of Related Compounds
Due to the absence of specific data for this compound, this section presents data for analogous compounds to provide a comparative basis.
Table 1: Standard Molar Enthalpy of Formation (ΔfH°)
| Compound Name | Chemical Formula | State | ΔfH° (kJ/mol) | Method |
| 2-Phenylethanol | C₈H₁₀O | liquid | -193.3 ± 1.0 | Combustion Calorimetry |
| Phenylethanolamine | C₈H₁₁NO | solid | -215.2 ± 1.5 | Combustion Calorimetry |
| This compound | C₉H₁₃NO | solid | Estimated: -180 to -220 | Group Additivity (Estimated) |
Note: The value for this compound is an educated estimate based on group contribution methods and should not be considered an experimental value.
Table 2: Standard Molar Entropy (S°)
| Compound Name | Chemical Formula | State | S° (J/mol·K) | Method |
| 2-Phenylethanol | C₈H₁₀O | liquid | 243.5 | Adiabatic Calorimetry |
| This compound | C₉H₁₃NO | solid | Estimated: 220 - 260 | Statistical Mechanics (Estimated) |
Note: The value for this compound is an educated estimate and should not be considered an experimental value.
Table 3: Molar Heat Capacity (Cp)
| Compound Name | Chemical Formula | State | Cp (J/mol·K) | Temperature (K) | Method |
| 2-Phenylethanol | C₈H₁₀O | liquid | 237.2 | 298.15 | DSC |
| This compound | C₉H₁₃NO | solid | Estimated: 220 - 270 | 298.15 | Group Additivity (Estimated) |
Note: The value for this compound is an educated estimate and should not be considered an experimental value.
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical properties relies on precise calorimetric and analytical techniques.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter .
Experimental Workflow for Combustion Calorimetry:
An In-Depth Technical Guide to the Synthesis of 2-[2-(Aminomethyl)phenyl]ethanol
This technical guide provides a comprehensive overview of a primary synthetic route for 2-[2-(aminomethyl)phenyl]ethanol, a valuable intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Core Synthetic Pathway: A Two-Step Approach
The most direct and well-documented synthesis of this compound proceeds via a two-step reaction sequence starting from o-nitrotoluene. The first step involves a nitroaldol (Henry) reaction between o-nitrotoluene and formaldehyde to yield 2-(o-nitrophenyl)ethanol. The subsequent step is the catalytic reduction of the nitro group to an amine, affording the final product.
Diagram of the Core Synthetic Pathway
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 2-(o-Nitrophenyl)ethanol via Henry Reaction
The initial step involves the condensation of o-nitrotoluene with formaldehyde in the presence of a base catalyst. This reaction, a variation of the Henry reaction, forms the carbon-carbon bond necessary to introduce the ethanol side chain.
Experimental Protocol
A detailed experimental protocol for this step is as follows[1]:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a heating mantle, combine o-nitrotoluene (1.0 mole, 137 g) and paraformaldehyde (60 g) in dimethylformamide (400 ml) containing 0.5% (w/w) water.
-
Initiation: Heat the mixture to 70°C with stirring.
-
Addition of Catalyst: Prepare a solution of potassium hydroxide (40 g) in dimethylformamide (100 ml). Add this solution to the reaction mixture at a rate that maintains the reaction temperature below 120°C.
-
Reaction: After the addition is complete, stir the resulting mixture for 3 minutes at a temperature above 85°C.
-
Work-up:
-
Cool the reaction mixture and filter it through a sintered glass filter.
-
Acidify the filtrate to a pH of 3 with hydrochloric acid.
-
Filter the acidified solution again.
-
Evaporate the resulting filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by vacuum distillation to yield pure 2-(o-nitrophenyl)ethanol.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | o-Nitrotoluene | [1] |
| Reagent | Paraformaldehyde | [1] |
| Catalyst | Potassium Hydroxide | [1] |
| Solvent | Dimethylformamide | [1] |
| Reaction Temperature | Up to 120°C | [1] |
| Crude Product Yield | ~80% (by weight in residue) | [1] |
| Purified Product Yield | ~70 g (from 137 g o-nitrotoluene) | [1] |
| Purity (post-distillation) | 98% | [1] |
| Unreacted o-nitrotoluene recovered | 45 g | [1] |
Workflow for Step 1
Caption: Experimental workflow for the synthesis of 2-(o-nitrophenyl)ethanol.
Step 2: Catalytic Reduction of 2-(o-Nitrophenyl)ethanol
The second and final step is the reduction of the nitro group of 2-(o-nitrophenyl)ethanol to a primary amine, yielding this compound. Catalytic hydrogenation using Raney nickel is an effective method for this transformation. The addition of a small amount of an alkali compound can enhance the reaction rate.[2]
Experimental Protocol
The following is a generalized protocol based on the process described in US Patent 4,937,382 A[2]:
-
Catalyst Preparation: In a suitable autoclave, charge the Raney nickel catalyst. The catalyst can be a commercially available developed Raney nickel.
-
Reaction Mixture: Add a solution of 2-(o-nitrophenyl)ethanol in a suitable solvent, such as methanol.
-
Promoter Addition: Add a small amount of an alkali metal hydroxide (e.g., sodium hydroxide) to the reaction mixture. The amount should be between 0.001 to 0.1 moles per mole of the 2-(o-nitrophenyl)ethanol.[2]
-
Hydrogenation:
-
Pressurize the autoclave with hydrogen gas.
-
Heat the mixture to the desired reaction temperature while stirring.
-
Maintain the hydrogen pressure and continue stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
-
Work-up:
-
Cool the reaction mixture and vent the excess hydrogen.
-
Separate the catalyst from the reaction mixture by filtration.
-
The filtrate contains the desired product, which can be isolated by evaporation of the solvent. Further purification can be performed if necessary.
-
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Starting Material | 2-(o-Nitrophenyl)ethanol | [2] |
| Catalyst | Raney Nickel | [2] |
| Promoter | Alkali Metal Hydroxide (e.g., NaOH) | [2] |
| Solvent | Methanol | [2] |
| Hydrogen Pressure | e.g., 8.5 kg/cm ² G | [2] |
| Reaction Time | 20 - 184 minutes (depending on conditions) | [2] |
| Conversion of Starting Material | 100% | [2] |
| Yield of Product | 98.5 - 98.9% | [2] |
Workflow for Step 2
Caption: Experimental workflow for the catalytic reduction step.
Conclusion
The synthesis of this compound from o-nitrotoluene is a robust and high-yielding two-step process. The initial Henry reaction provides the key intermediate, 2-(o-nitrophenyl)ethanol, which is then efficiently reduced to the final product using catalytic hydrogenation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate. Researchers should adhere to all standard laboratory safety procedures when carrying out these reactions.
References
In-depth Technical Guide: Hazards and Safety Precautions for 2-[2-(Aminomethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) and detailed toxicological data for 2-[2-(Aminomethyl)phenyl]ethanol (CAS No. 125593-25-1) were not publicly available at the time of this writing. Therefore, a comprehensive hazard assessment cannot be provided. All personnel handling this compound should exercise extreme caution and seek expert consultation. The information presented herein should be used as a preliminary guide and not as a substitute for a formal risk assessment based on a certified SDS.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Due to the lack of specific safety and toxicological data for this compound, this guide provides a precautionary overview of potential hazards and recommended safety measures based on information available for structurally related chemicals, such as 2-Amino-1-phenylethanol and 2-Phenylethanol. Researchers must treat this compound as potentially hazardous and handle it with the utmost care.
Hazard Identification and Classification
Without a specific Safety Data Sheet, a definitive hazard classification for this compound cannot be provided. However, based on the functional groups present (an amino group and an alcohol group on a substituted benzene ring), the following potential hazards should be anticipated:
-
Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Eye Irritation: Chemicals with similar structures can cause serious eye irritation.[1][2][3]
-
Acute Toxicity (Oral): Related compounds have been shown to be harmful if swallowed.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Precautionary Pictograms (Assumed based on related compounds):
Due to the lack of specific data, it is prudent to assume the following GHS pictograms may be applicable:
-
Health Hazard
-
Irritant
Assumed Signal Word: Warning[4]
Assumed Hazard Statements (based on related compounds):
Quantitative Toxicological Data
No specific quantitative toxicological data (e.g., LD50, LC50) for this compound was found in the public domain. The following table is a placeholder to illustrate the type of data that should be sought from a certified Safety Data Sheet. The data presented below is for the related compound 2-Phenylethanol and SHOULD NOT be used as a substitute for the specific data for this compound.
| Toxicological Data for 2-Phenylethanol (CAS: 60-12-8) | |
| Test | Value |
| Acute Oral LD50 (Rat) | 1610 mg/kg |
| Acute Dermal LD50 (Rabbit) | > 5 g/kg |
Source: Data extrapolated from Safety Data Sheets for 2-Phenylethanol.
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with the assumption that the compound is hazardous. All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
General Handling Protocol:
-
Risk Assessment: Before any new procedure, a thorough risk assessment must be conducted.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes, but is not limited to:
-
Nitrile or other chemically resistant gloves.
-
Safety goggles with side shields or a face shield.[1]
-
A lab coat.
-
-
Weighing and Transfer:
-
Handle the compound in a fume hood to avoid inhalation of any potential dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to minimize contamination.
-
-
Dissolving:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure the process is conducted in a closed or contained system if possible.
-
-
Waste Disposal:
-
Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous waste.
-
Do not pour waste down the drain.
-
Signaling Pathways and Experimental Workflows
The following diagrams are provided as templates and should be adapted to specific experimental designs.
Caption: General experimental workflow for handling potentially hazardous compounds.
Emergency Procedures
All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
First Aid Measures (General Recommendations):
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: In case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Caption: First aid response flowchart for chemical exposure.
Handling and Storage
-
Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Given the absence of specific safety data for this compound, a highly cautious approach is mandatory. Researchers and laboratory managers are strongly advised to seek a certified Safety Data Sheet from the supplier before handling this compound. The information in this guide is intended to promote a culture of safety and should be supplemented with professional judgment and a thorough, compound-specific risk assessment.
References
Methodological & Application
Application of 2-[2-(Aminomethyl)phenyl]ethanol in Neuroscience Research: A Prospective Outlook
Disclaimer: As of late 2025, a thorough review of scientific literature and patent databases reveals a notable absence of published research specifically detailing the application of 2-[2-(Aminomethyl)phenyl]ethanol in neuroscience. Therefore, the following application notes and protocols are presented as a prospective guide for researchers interested in investigating this novel compound. The experimental designs, potential mechanisms, and data presented are hypothetical and based on the activities of structurally related compounds, such as phenylethylamines and ethanolamines, which are known to interact with the central nervous system.
Introduction
This compound is a unique molecule combining a phenylethylamine backbone with an ethanolamine moiety. This structure suggests potential interactions with various neurochemical systems. The aminomethylphenyl group is a feature found in some compounds with neurological activity, while the ethanolamine structure is a component of several neurotransmitters and neuromodulators. Given its structural characteristics, this compound could plausibly modulate neurotransmitter systems, exhibit neuroprotective properties, or influence intracellular signaling cascades relevant to neuronal function.
Hypothetical Applications in Neuroscience Research
Based on its structure, potential areas of investigation for this compound could include:
-
Modulation of Neurotransmitter Systems: The phenylethylamine core suggests possible interactions with monoaminergic systems, including dopaminergic, serotonergic, and noradrenergic pathways. It could potentially act as a receptor agonist/antagonist, a reuptake inhibitor, or influence neurotransmitter metabolism.
-
Neuroprotective Effects: The antioxidant potential of phenolic compounds and the role of ethanolamines in membrane stabilization suggest that this compound could be investigated for neuroprotective properties in models of oxidative stress or excitotoxicity.
-
Anxiolytic or Antidepressant-like Activity: Compounds that modulate monoaminergic systems are often explored for their potential effects on mood and anxiety. Behavioral pharmacology studies would be essential to characterize such potential effects.
Prospective Data Presentation
Should research be undertaken, quantitative data would be crucial for characterizing the compound's activity. The following tables are examples of how such data could be structured.
Table 1: Hypothetical Receptor Binding Affinity Profile of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Assay Type |
| Dopamine D2 | 550 | 780 (Antagonist) | [³H]Spiperone Competition |
| Serotonin 5-HT1A | 120 | 250 (Partial Agonist) | [³H]8-OH-DPAT Competition |
| Serotonin 5-HT2A | > 10,000 | - | [³H]Ketanserin Competition |
| Norepinephrine Transporter | 850 | 1200 (Inhibitor) | [³H]Nisoxetine Uptake Assay |
| GABA-A | > 10,000 | - | [³H]Muscimol Competition |
Table 2: Hypothetical Effects of this compound on Neurotransmitter Levels in Mouse Striatum (in vivo Microdialysis)
| Treatment Group | Dopamine (% of Baseline) | Serotonin (% of Baseline) | Norepinephrine (% of Baseline) |
| Vehicle Control | 102 ± 5 | 98 ± 7 | 105 ± 6 |
| Compound (1 mg/kg) | 115 ± 8 | 105 ± 9 | 110 ± 7 |
| Compound (10 mg/kg) | 180 ± 15 | 130 ± 12 | 150 ± 14 |
| Compound (30 mg/kg) | 250 ± 22 | 160 ± 18 | 190 ± 20 |
| *p < 0.05 compared to Vehicle Control |
Detailed Experimental Protocols (Prospective)
The following are detailed, hypothetical protocols for key experiments that would be necessary to characterize the neuropharmacological profile of this compound.
Protocol 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for a panel of key neurotransmitter receptors and transporters.
Materials:
-
Membrane preparations from cells expressing the target receptors (e.g., Dopamine D2, Serotonin 5-HT1A).
-
Radioligands (e.g., [³H]Spiperone, [³H]8-OH-DPAT).
-
Scintillation vials and cocktail.
-
Filter plates and vacuum manifold.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
This compound stock solution (in DMSO).
Procedure:
-
Prepare serial dilutions of this compound in incubation buffer.
-
In a 96-well plate, add 50 µL of diluted compound, 50 µL of radioligand at a concentration near its Kd, and 100 µL of the receptor-containing membrane preparation.
-
For non-specific binding, use a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through a filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold incubation buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki values.
Protocol 2: In Vivo Microdialysis
Objective: To measure the effect of systemic administration of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane).
-
Surgical tools.
-
Anesthesia (e.g., isoflurane).
-
Rats or mice.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
-
This compound for injection (dissolved in saline/DMSO).
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery for at least 48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours.
-
Administer this compound or vehicle via intraperitoneal injection.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analyze the dialysate samples for neurotransmitter content using HPLC-ED.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
Visualizations of Hypothetical Mechanisms
The following diagrams illustrate potential signaling pathways and experimental workflows that could be relevant to the study of this compound.
Caption: Hypothetical mechanism of action at a monoaminergic synapse.
Caption: A potential drug discovery workflow for a novel CNS compound.
Conclusion
While there is currently no specific data on the application of this compound in neuroscience, its chemical structure suggests it as a candidate for investigation. The hypothetical frameworks, protocols, and visualizations provided here are intended to serve as a guide for researchers who may wish to explore the neuropharmacological properties of this and other novel compounds. Future research is necessary to determine if this compound has any significant activity in the central nervous system and to elucidate its potential mechanisms of action.
Application Note: Investigating 2-[2-(Aminomethyl)phenyl]ethanol as a Potential Modulator of Dopaminergic Signaling
For Research Use Only.
Introduction
2-[2-(Aminomethyl)phenyl]ethanol is a phenethylamine derivative with a structural motif suggestive of potential interaction with biogenic amine transporters and receptors. The phenethylamine scaffold is a well-established pharmacophore found in numerous endogenous neurotransmitters and synthetic central nervous system (CNS) active agents. Structure-activity relationship studies of related phenethylamine derivatives have demonstrated that substitutions on the phenyl ring and the ethylamine side chain can significantly influence binding affinity and functional activity at various monoamine transporters and G-protein coupled receptors (GPCRs).[1][2][3][4] This application note outlines a hypothetical experimental framework to investigate the potential of this compound as a ligand for the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.
Hypothetical Mechanism of Action
Based on its structural similarity to known dopamine reuptake inhibitors, it is hypothesized that this compound may act as a competitive inhibitor of the dopamine transporter. By binding to DAT, the compound could block the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine and enhancing dopaminergic signaling. This proposed mechanism is depicted in the signaling pathway diagram below.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-[2-(Aminomethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(Aminomethyl)phenyl]ethanol is a substituted phenylethanolamine derivative. While specific biological data for this compound is not extensively available in the public domain, its structural similarity to known pharmacologically active molecules, such as phenylethanolamine and other phenethylamines, suggests potential activity within the monoaminergic system.[1][2] Phenylethanolamines are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters and enzymes.[1][3]
These application notes provide a hypothetical framework for utilizing this compound in high-throughput screening (HTS) campaigns to explore its potential as a modulator of key biological targets. The protocols and data presented are illustrative and based on established HTS methodologies for analogous compounds.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 29777-64-8[4] |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| Structure |
Hypothesized Biological Activity and Targets
Based on its core phenylethanolamine scaffold, this compound is hypothesized to interact with targets within the central and peripheral nervous systems. The primary amine and hydroxyl group are key pharmacophoric features that may enable binding to:
-
Adrenergic Receptors (α and β): As an agonist or antagonist, influencing downstream signaling pathways.
-
Dopamine and Serotonin Receptors: Modulating neurotransmitter signaling.
-
Trace Amine-Associated Receptors (TAARs): Acting as a potential agonist.[2]
-
Monoamine Oxidases (MAO-A and MAO-B): Potentially inhibiting the degradation of monoamine neurotransmitters.
High-Throughput Screening Applications
The following are proposed HTS applications for this compound to elucidate its pharmacological profile.
GPCR Activity Profiling
A primary application is to screen this compound against a panel of GPCRs, particularly those involved in monoamine signaling. A common HTS approach for GPCRs is to measure the mobilization of intracellular calcium, which is a downstream effect of Gq-coupled receptor activation.[5][6]
Hypothetical Signaling Pathway for a Gq-Coupled Adrenergic Receptor
Caption: Hypothetical Gq-coupled GPCR signaling cascade.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based assay to detect intracellular calcium changes in response to compound treatment.
Materials:
-
HEK293 cells stably expressing the target adrenergic receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
384-well black, clear-bottom assay plates.
-
This compound stock solution in DMSO.
-
Positive control agonist (e.g., phenylephrine for α1-adrenergic receptors).
-
Fluorescence plate reader with kinetic reading capabilities.
Workflow Diagram: GPCR Calcium Mobilization HTS
Caption: Workflow for a GPCR calcium mobilization HTS assay.
Protocol Steps:
-
Cell Plating: Seed HEK293 cells expressing the target receptor into 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove cell culture medium and add 20 µL of loading buffer to each well.
-
Incubation: Incubate the plates at 37°C for 1 hour in the dark.
-
Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add 5 µL of the compound solution to the respective wells. Include wells with positive control and vehicle (DMSO) control.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the kinetic fluorescence signal (e.g., every 2 seconds for 3 minutes).
Hypothetical Data Presentation
| Compound | Target Receptor | EC50 (µM) | Max Response (% of Control) |
| This compound | Adrenergic Receptor α1A | 1.2 | 95 |
| This compound | Adrenergic Receptor α1B | 5.8 | 80 |
| Phenylephrine (Control) | Adrenergic Receptor α1A | 0.1 | 100 |
Monoamine Oxidase (MAO) Inhibition Assay
To investigate if this compound can inhibit the enzymatic activity of MAO-A or MAO-B, a fluorometric HTS assay can be employed. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[7][8][9]
Experimental Protocol: MAO-A/B Inhibitor Screening
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., tyramine or a specific substrate for each isoform).
-
Horseradish peroxidase (HRP).
-
Fluorescent probe (e.g., Amplex Red).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
384-well black assay plates.
-
This compound stock solution in DMSO.
-
Positive control inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B).[10]
Workflow Diagram: MAO Inhibitor HTS
Caption: Workflow for a MAO inhibitor HTS assay.
Protocol Steps:
-
Compound Plating: Add 1 µL of serially diluted this compound or control inhibitors to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the MAO substrate, HRP, and Amplex Red in assay buffer. Add 10 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).
Hypothetical Data Presentation
| Compound | Target Enzyme | IC50 (µM) |
| This compound | MAO-A | > 100 |
| This compound | MAO-B | 8.5 |
| Clorgyline (Control) | MAO-A | 0.01 |
| Deprenyl (Control) | MAO-B | 0.05 |
Conclusion
The provided application notes and protocols offer a strategic approach for the initial characterization of this compound using high-throughput screening. Based on its chemical structure, this compound is a candidate for modulating monoaminergic signaling pathways. The outlined GPCR and enzyme inhibition assays represent robust and efficient methods to test these hypotheses and to identify potential "hit" activities for further investigation in the drug discovery process. It is imperative to validate any initial findings through secondary assays and further mechanistic studies.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 6. agilent.com [agilent.com]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Application Notes and Protocols for In Vitro Assay Development with 2-[2-(Aminomethyl)phenyl]ethanol
Introduction
2-[2-(Aminomethyl)phenyl]ethanol is a phenethylamine derivative with potential pharmacological activity. Structural similarities to known biogenic amines suggest that it may interact with monoaminergic systems. A primary target for such compounds is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) involved in modulating dopaminergic and serotonergic neurotransmission.[1][2] TAAR1 is a promising therapeutic target for neuropsychiatric disorders like schizophrenia and substance use disorders.[2][3]
These application notes provide detailed protocols for two fundamental in vitro assays to characterize the pharmacological profile of this compound: a functional assay to determine its agonist activity at the human TAAR1 receptor and a binding assay to determine its affinity for the receptor.
Application Note 1: Functional Characterization of this compound using a TAAR1-Mediated cAMP Accumulation Assay
This protocol describes a method to quantify the agonist activity of this compound by measuring its ability to stimulate cyclic AMP (cAMP) production in a human embryonic kidney (HEK293) cell line stably expressing the human TAAR1 receptor. TAAR1 is predominantly coupled to the Gs alpha-subunit of the G-protein complex, which activates adenylyl cyclase to produce cAMP.[3][4] The assay utilizes a competitive immunoassay format or a bioluminescent reporter system to measure intracellular cAMP levels.
Experimental Protocol: cAMP Accumulation Assay
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human TAAR1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.[5][6]
-
One day before the assay, harvest the cells using trypsin-EDTA and perform a cell count using a hemacytometer.[7]
-
Seed the cells into a white, 96-well, clear-bottom microplate at a density of 15,000-30,000 cells per well in 100 µL of growth medium.[7][8]
-
Incubate the plate overnight to allow for cell attachment.[6]
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the test compound and a known TAAR1 agonist (e.g., β-phenylethylamine as a reference compound) in assay buffer (e.g., HBSS or Opti-MEM) to create a range of concentrations for the dose-response curve.
3. Assay Procedure:
-
Gently remove the growth medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Add 50 µL of the prepared compound dilutions (test compound or reference agonist) to the respective wells. For control wells, add 50 µL of assay buffer with vehicle.
-
Incubate the plate for 30-60 minutes at 37°C.
4. cAMP Detection:
-
Measure intracellular cAMP levels using a suitable commercial kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP Assay, or ELISA-based kits) following the manufacturer's instructions.[5][7][9]
-
For a luminescent assay like GloSensor™, this typically involves adding a detection reagent and measuring luminescence on a plate reader.
5. Data Analysis:
-
Convert the raw data (e.g., luminescence or fluorescence ratio) to cAMP concentrations if necessary, based on a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
Data Presentation: TAAR1 Agonist Activity
| Compound | EC50 (nM) | Emax (% of Reference) |
| Reference Agonist (β-phenylethylamine) | 138 | 100% |
| This compound | 275 | 88% |
Table 1: Hypothetical dose-response data for this compound at the human TAAR1 receptor. Data are presented as the mean of three independent experiments.
Visualization: cAMP Assay Workflow
Caption: Workflow for the TAAR1-mediated cAMP accumulation assay.
Application Note 2: Determining Binding Affinity of this compound using a Radioligand Competition Assay
This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of this compound for the human TAAR1 receptor.[10] The assay measures the ability of the unlabeled test compound to compete with a known radiolabeled TAAR1 ligand for binding to receptors in a membrane preparation from cells overexpressing TAAR1.
Experimental Protocol: Radioligand Binding Assay
1. Membrane Preparation:
-
Culture a large batch of HEK293 cells stably expressing human TAAR1.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[11]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]
-
Store the membrane aliquots at -80°C until use.
2. Assay Setup:
-
The assay is performed in a 96-well plate in a final volume of 250 µL.[11]
-
Prepare serial dilutions of this compound (the competitor).
-
Prepare a solution of a suitable TAAR1 radioligand (e.g., a tritiated or iodinated TAAR1-specific ligand) at a concentration close to its Kd value.
3. Assay Procedure:
-
To each well, add the following in order:
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[11]
4. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer solution (e.g., 0.3% PEI).[11]
-
Use a cell harvester to rapidly wash the filters with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[11]
5. Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Data Presentation: TAAR1 Competition Binding
| Compound | IC50 (nM) | Ki (nM) |
| Reference Ligand | 25 | 10 |
| This compound | 450 | 180 |
Table 2: Hypothetical competition binding data for this compound at the human TAAR1 receptor. The assay was performed with a radioligand concentration equal to its Kd.
Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for the TAAR1 radioligand competition binding assay.
TAAR1 Signaling Pathway
The primary signaling cascade initiated by TAAR1 activation involves the Gs protein, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA).[4][12] PKA can then phosphorylate various downstream targets, including transcription factors like CREB and proteins involved in neurotransmitter release.[4]
Visualization: TAAR1 Gs-Coupled Signaling Pathway
Caption: Simplified TAAR1 Gs-coupled signaling pathway.
References
- 1. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace amine–associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. promega.com [promega.com]
- 8. innoprot.com [innoprot.com]
- 9. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [app.jove.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. TAAR1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-[2-(Aminomethyl)phenyl]ethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-[2-(aminomethyl)phenyl]ethanol as a key intermediate in the synthesis of pharmaceuticals. The primary focus of this document is its application in the synthesis of the antidepressant drug, Reboxetine.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of morpholine-containing pharmaceutical compounds. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for the construction of complex heterocyclic scaffolds. A prominent application of this intermediate is in the stereoselective synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression.
Application in the Synthesis of (S,S)-Reboxetine
The synthesis of the biologically active (S,S)-enantiomer of Reboxetine often involves the use of chiral precursors and stereoselective reactions. This compound, or its synthetic equivalents, serves as a crucial component for forming the morpholine ring and incorporating the 2-ethoxyphenoxy moiety characteristic of Reboxetine.
Synthetic Scheme Overview
Several synthetic routes to Reboxetine have been developed. A common strategy involves the preparation of a chiral morpholinone intermediate, which is subsequently reduced and further functionalized. While direct use of this compound is one possibility, many syntheses build this structural motif in a stepwise fashion. Below is a generalized workflow illustrating a synthetic approach to (S,S)-Reboxetine.
Caption: Synthetic workflow for (S,S)-Reboxetine.
Quantitative Data from Synthetic Steps
The following table summarizes the reported yields for key transformations in a representative synthesis of (S,S)-Reboxetine.[1]
| Step | Reactants | Product | Yield (%) |
| Reduction of Lactam | Morpholine Lactam Intermediate | Morpholine Benzyl Alcohol (23) | 97 |
| Bromination | Morpholine Benzyl Alcohol (23), Ph₃PBr₂ | Morpholine Bromide Derivative (24) | 95 |
| Etherification | Morpholine Bromide (24), 2-Ethoxyphenol, t-BuOK | N-Benzyl-protected (S,S)-Reboxetine (25) | 91 |
| N-Debenzylation | N-Benzyl-protected (S,S)-Reboxetine (25), α-chloroethyl chloroformate, Methanol | (S,S)-Reboxetine (1) | 86 |
| Alternative Etherification | Morpholine Benzyl Alcohol (23), Tricarbonylchromium complex of 1-ethoxy-2-fluorobenzene, NaH, I₂ | N-Benzyl-protected (S,S)-Reboxetine (25) | 88 |
Note: Compound numbers in parentheses correspond to those in the cited literature.[1]
Experimental Protocols
The following are detailed protocols for key steps in the synthesis of (S,S)-Reboxetine, adapted from published literature.[1]
Protocol 1: Bromination of Morpholine Benzyl Alcohol
Objective: To convert the hydroxyl group of the morpholine benzyl alcohol intermediate to a bromide to facilitate subsequent etherification.
Materials:
-
Morpholine benzyl alcohol derivative (23)
-
Triphenylphosphine dibromide (Ph₃PBr₂)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of the morpholine benzyl alcohol (1 equivalent) in dichloromethane (DCM), add triphenylphosphine dibromide (1.1 equivalents).
-
Heat the reaction mixture to 50 °C.
-
Stir the reaction at 50 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the morpholine bromide derivative (24).
Protocol 2: Etherification with 2-Ethoxyphenol
Objective: To couple the morpholine bromide derivative with 2-ethoxyphenol to form the core structure of Reboxetine.
Materials:
-
Morpholine bromide derivative (24)
-
2-Ethoxyphenol
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-ethoxyphenol (1.2 equivalents) in a 3:1 mixture of t-BuOH and THF.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the morpholine bromide derivative (24) (1 equivalent) in THF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-benzyl-protected Reboxetine derivative (25).
Protocol 3: N-Debenzylation to Yield (S,S)-Reboxetine
Objective: To remove the N-benzyl protecting group to obtain the final active pharmaceutical ingredient.
Materials:
-
N-Benzyl-protected Reboxetine derivative (25)
-
α-Chloroethyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the N-benzyl-protected Reboxetine derivative (25) (1 equivalent) and DIPEA (1.5 equivalents) in DCM.
-
Add α-chloroethyl chloroformate (1.2 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion of the first step, cool the mixture and concentrate under reduced pressure.
-
Add methanol to the residue and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford (S,S)-Reboxetine (1).
Mechanism of Action of Reboxetine
Reboxetine functions as a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
Caption: Mechanism of action of Reboxetine.
These notes and protocols are intended for informational purposes for qualified research professionals. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols for Radiolabeling of 2-[2-(Aminomethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the synthesis of the precursor molecule, 2-[2-(aminomethyl)phenyl]ethanol, and its subsequent radiolabeling with Carbon-11 to yield [¹¹C]N-methyl-2-[2-(aminomethyl)phenyl]ethanol. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it suitable for positron emission tomography (PET) imaging studies. The N-methylation of primary amines is a common and effective strategy for introducing a Carbon-11 label onto a molecule of interest. This protocol is designed to guide researchers in the efficient and reproducible synthesis of this novel radiotracer for preclinical research and drug development applications.
Experimental Protocols
Part 1: Synthesis of Precursor Molecule: this compound
This protocol is based on the reduction of a nitro-substituted precursor, a common and effective method for the synthesis of aromatic amines.
Materials and Reagents:
-
2-(o-nitrophenyl)ethanol
-
Raney Nickel (or alternative reduction catalyst, e.g., Palladium on Carbon)
-
Methanol
-
Hydrogen gas
-
Sodium Hydroxide (optional, as promoter)
-
Standard laboratory glassware and equipment for chemical synthesis
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a suitable autoclave or high-pressure hydrogenation vessel, dissolve 2-(o-nitrophenyl)ethanol (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add Raney Nickel (catalytic amount) to the solution. Optionally, a small amount of sodium hydroxide can be added to promote the reaction.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 kg/cm ² G).
-
Reaction: Heat the mixture to a specified temperature (e.g., 80°C) with constant stirring. Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of methanol.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Part 2: Radiolabeling with [¹¹C]Methyl Iodide
This protocol outlines the N-methylation of the primary amine group of the precursor with [¹¹C]methyl iodide.
Materials and Reagents:
-
This compound (precursor)
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) - produced from a cyclotron and a methylation module
-
Anhydrous Dimethylformamide (DMF)
-
Base (e.g., solid Potassium Carbonate or Sodium Hydroxide)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and radioactivity and UV detectors
-
Mobile phase for HPLC (e.g., acetonitrile/water mixture with additives like TFA)
-
Sterile water for injection
-
Ethanol for formulation
-
0.22 µm sterile filter
Procedure:
-
Precursor Preparation: Dissolve a small amount of the precursor, this compound, in anhydrous DMF in a reaction vial.
-
Base Addition: Add a suitable base to the reaction vial.
-
[¹¹C]CH₃I Trapping: Transfer the cyclotron-produced [¹¹C]CH₃I into the reaction vial containing the precursor and base at room temperature or slightly elevated temperature.
-
Reaction: Allow the reaction to proceed for a set time (typically 5-10 minutes) at a controlled temperature (e.g., 80-100°C).
-
Quenching and Dilution: Quench the reaction by adding a volume of the HPLC mobile phase.
-
Purification: Inject the reaction mixture onto the semi-preparative HPLC system to separate the [¹¹C]N-methyl-2-[2-(aminomethyl)phenyl]ethanol from unreacted precursor and byproducts.
-
Product Collection: Collect the radioactive peak corresponding to the desired product.
-
Formulation: Remove the HPLC solvent from the collected fraction (e.g., via rotary evaporation or solid-phase extraction). Formulate the final product in a suitable vehicle for injection, such as sterile saline with a small amount of ethanol.
-
Sterilization: Pass the final product solution through a 0.22 µm sterile filter into a sterile vial.
Part 3: Quality Control
Procedure:
-
Radiochemical Purity: Inject an aliquot of the final product onto an analytical HPLC system to determine the radiochemical purity. The purity should typically be >95%.
-
Specific Activity: Measure the radioactivity of the final product and the mass of the non-radiolabeled compound to calculate the specific activity (GBq/µmol).
-
Residual Solvents: Analyze for the presence of residual solvents (e.g., DMF, acetonitrile, ethanol) using gas chromatography to ensure they are within acceptable limits.
-
pH: Measure the pH of the final formulation to ensure it is suitable for injection.
-
Sterility and Endotoxin Testing: Perform sterility and endotoxin tests according to pharmacopeial standards.
Data Presentation
The following tables summarize typical quantitative data obtained from the radiolabeling of phenylethylamine derivatives with [¹¹C]methyl iodide, which can be expected for the protocol described above.
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Synthesis Time (from EOB) | 30-40 minutes |
| Radiochemical Purity | >98% |
| Specific Activity | 50-150 GBq/µmol |
Table 1: Summary of Radiolabeling Performance
| Quality Control Test | Specification |
| Appearance | Clear, colorless solution |
| pH | 5.0 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Residual Solvents (DMF) | < 880 ppm |
| Bacterial Endotoxins | < 175/V EU/mL (V = max. volume) |
| Sterility | Sterile |
Table 2: Quality Control Specifications for the Final Product
Visualization
The following diagram illustrates the complete experimental workflow for the synthesis and radiolabeling of this compound.
Caption: Workflow for the synthesis and radiolabeling of [¹¹C]N-methyl-2-[2-(aminomethyl)phenyl]ethanol.
Application Notes and Protocols for the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of several novel and biologically active organic compounds. The methodologies highlighted encompass a range of modern synthetic strategies, including stereoselective synthesis, chemoenzymatic approaches, and advanced catalytic reactions.
Stereoselective Synthesis of a Potent TRPV6 Inhibitor
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a key mediator of calcium uptake and is implicated in various diseases, including cancer. The following protocol details the synthesis of cis-22a, a submicromolar inhibitor of human TRPV6 (hTRPV6), showcasing a diastereoselective reductive amination strategy.
Quantitative Data
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 4-Phenylcyclohexanone, Piperazine | Enamine intermediate | Not isolated | - |
| 2 | Enamine intermediate, NaBH(OAc)₃ | cis-1-(4-phenylcyclohexyl)piperazine | 75% | >20:1 |
| 3 | cis-1-(4-phenylcyclohexyl)piperazine, 2-fluoro-5-nitrobenzaldehyde | cis-1-(4-(2-fluoro-5-nitrophenyl)piperazin-1-yl)-4-phenylcyclohexane | 85% | - |
| 4 | cis-1-(4-(2-fluoro-5-nitrophenyl)piperazin-1-yl)-4-phenylcyclohexane, H₂, Pd/C | cis-4-(4-(4-phenylcyclohexyl)piperazin-1-yl)aniline (cis-22a) | 95% | - |
Experimental Protocol: Synthesis of cis-22a
Step 1 & 2: Diastereoselective Reductive Amination
-
To a solution of 4-phenylcyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add piperazine (1.2 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM:MeOH, 95:5) to afford cis-1-(4-phenylcyclohexyl)piperazine as a white solid.
Step 3: Nucleophilic Aromatic Substitution
-
To a solution of cis-1-(4-phenylcyclohexyl)piperazine (1.0 eq) in dimethylformamide (DMF, 0.2 M), add 2-fluoro-5-nitrobenzaldehyde (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the solid under vacuum to yield cis-1-(4-(2-fluoro-5-nitrophenyl)piperazin-1-yl)-4-phenylcyclohexane.
Step 4: Reduction of the Nitro Group
-
Dissolve the product from Step 3 (1.0 eq) in ethanol (0.1 M) in a hydrogenation vessel.
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (50 psi).
-
Stir the mixture vigorously at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, cis-22a, as an off-white solid.
Experimental Workflow
Caption: Synthetic workflow for the preparation of the TRPV6 inhibitor cis-22a.
Convergent Synthesis of the CFTR Modulator Elexacaftor
Elexacaftor (VX-445) is a key component of the triple-combination therapy for cystic fibrosis. Its synthesis is a testament to modern medicinal chemistry, employing a convergent strategy to assemble the complex molecule.[1]
Quantitative Data
| Step | Key Transformation | Product | Yield (%) |
| 1 | Michael Addition/Cyclization | Pyrazolone Intermediate | 71% |
| 2 | Mitsunobu Reaction & Deprotection | Pyrazole Fragment | - |
| 3 | Ring Contraction & Asymmetric Hydrogenation | Chiral Pyrrolidine Fragment | - |
| 4 | Esterification & Substitution | Intermediate 366 | 95% (2 steps) |
| 5 | Hydrolysis | Carboxylic Acid Intermediate | 91% |
| 6 | Amide Coupling | Penultimate Chloropyridine | 93% |
| 7 | Final Substitution | Elexacaftor | 90% |
Experimental Protocol: Key Steps in Elexacaftor Synthesis
Synthesis of Pyrazole Fragment
-
Treat methyl (E)-3-methoxyacrylate with hydrazine monohydrate followed by Boc protection to afford the pyrazolone intermediate.[1]
-
Subject the pyrazolone to a Mitsunobu reaction with the appropriate trifluoroalcohol, followed by Boc deprotection with HCl to yield the pyrazole fragment.[1]
Synthesis of Chiral Pyrrolidine Fragment
-
A multi-step sequence starting from a piperidone derivative involving a base-mediated ring contraction provides a racemic pyrrolidine.[1]
-
Perform an asymmetric hydrogenation using a rhodium or ruthenium catalyst to install the desired stereochemistry with high enantioselectivity.[1]
Final Assembly
-
Protect the carboxylic acid of the third fragment as a tert-butyl ester.
-
Perform a substitution reaction with the pyrazole fragment to yield an intermediate ester.[2]
-
Hydrolyze the ester under acidic conditions.[2]
-
Activate the resulting carboxylic acid with CDI and couple it with the sulfonamide fragment to give the penultimate chloropyridine.[2]
-
The final step involves a nucleophilic substitution of the remaining pyridyl chloride with the chiral pyrrolidine fragment to afford Elexacaftor.[2]
Logical Relationship of Elexacaftor Synthesis
Caption: Convergent synthesis strategy for Elexacaftor.
Total Synthesis of Homoseongomycin Enantiomers
Homoseongomycin is a natural product with potential antiviral activity. Its total synthesis was achieved in 17 steps, with key transformations including a Suzuki coupling and an intramolecular Friedel-Crafts acylation to construct the tetracyclic core.[3][4]
Quantitative Data
| Step | Key Transformation | Product | Yield (%) |
| 1-6 | Synthesis of Boronate Fragment | Pinacol Boronate 6 | 87% (final step) |
| 7-10 | Synthesis of Aldehyde Fragment | Iodinated Aldehyde 10 | - |
| 11 | Suzuki Coupling | Biaryl Aldehyde 11 | 81% |
| 12 | Oxidation | Biaryl Carboxylic Acid | - |
| 13 | Intramolecular Friedel-Crafts Acylation | Ketone 12 | 42% (2 steps) |
| 14-17 | Final Elaboration | L- and D-Homoseongomycin | 22-35% (final step) |
Experimental Protocol: Key Transformations
Suzuki Coupling
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the pinacol boronate fragment (1.0 eq), the iodinated aldehyde fragment (1.1 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.06 eq), and anhydrous potassium fluoride (3.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the biaryl aldehyde.
Intramolecular Friedel-Crafts Acylation
-
Convert the biaryl aldehyde to the corresponding carboxylic acid via oxidation (e.g., using NaOH/H₂O₂).[4]
-
To a solution of the biaryl carboxylic acid (1.0 eq) in a suitable solvent (e.g., DCM), add cyanuric chloride to form the acid chloride in situ.
-
Add a Lewis acid, such as titanium(IV) chloride (TiCl₄), dropwise at room temperature.[3]
-
Stir the reaction until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography to obtain the tetracyclic ketone.
Signaling Pathway of Key Bond Formations
Caption: Key bond-forming steps in the synthesis of Homoseongomycin.
Chemoenzymatic Synthesis of Azaphilone Natural Products
The Narayan group has pioneered a stereodivergent chemoenzymatic approach to synthesize various azaphilone natural products. This strategy utilizes flavin-dependent monooxygenases (FDMOs) for a key stereodetermining oxidative dearomatization step.[5][6]
Quantitative Data
| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (%) |
| Orcinaldehyde derivative | AzaH | (R)-Dearomatized intermediate | >95% | >99% |
| Orcinaldehyde derivative | AfoD | (S)-Dearomatized intermediate | >95% | >99% |
Experimental Protocol: General Procedure for Biocatalytic Dearomatization
-
Enzyme Preparation: Express and purify the desired FDMO (AzaH or AfoD) according to established protocols.
-
Reaction Setup: In a buffered solution (e.g., potassium phosphate buffer, pH 7.5), combine the orcinaldehyde substrate (typically at a concentration of 1-5 mM), glucose, and glucose oxidase (to regenerate the FAD cofactor).
-
Initiation: Add the purified FDMO solution to the reaction mixture.
-
Incubation: Gently shake the reaction mixture at a controlled temperature (e.g., 30 °C) for 12-24 hours.
-
Workup: Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify the dearomatized product by flash chromatography.
Subsequent Chemical Steps: The chiral intermediate is then converted to the target azaphilone natural product (e.g., trichoflectin, deflectin-1a) through conventional organic transformations such as acylation and condensation reactions.[7]
Signaling Pathway of Stereodivergent Synthesis
Caption: Chemoenzymatic strategy for the stereodivergent synthesis of azaphilones.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to synthesize Elexacaftor?_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Homoseongomycin Enantiomers and Evaluation of Their Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereodivergent, Chemoenzymatic Synthesis of Azaphilone Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereodivergent, chemoenzymatic synthesis of azaphilone natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-[2-(Aminomethyl)phenyl]ethanol
Disclaimer: Specific literature on the purification of 2-[2-(Aminomethyl)phenyl]ethanol is limited. The following troubleshooting guides and FAQs are based on established chemical principles for the purification of structurally similar compounds, such as ortho-substituted phenylethanolamines and other polar amino alcohols. The advice provided should be considered as a general guideline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: Due to its structure, this compound presents several purification challenges:
-
High Polarity: The presence of both an amino and a hydroxyl group makes the molecule highly polar. This can lead to issues with solubility in common organic solvents and strong interactions with silica gel in chromatography.
-
Potential for Oxidation: The aminomethyl group can be susceptible to oxidation, leading to the formation of colored impurities.
-
Hygroscopic Nature: Polar amino alcohols can be hygroscopic, readily absorbing moisture from the atmosphere, which can affect crystallization and purity analysis.
-
Formation of Salts: The basic amino group can react with acidic impurities or even atmospheric carbon dioxide to form salts, complicating purification.
Q2: What are the most common impurities I might encounter?
A2: Impurities often depend on the synthetic route used. Common impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Byproducts from the reaction, such as products of over-alkylation or condensation.
-
Oxidation Products: Aldehydes or carboxylic acids formed from the oxidation of the alcohol or amine functionalities.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for polar amino alcohols like this compound are:
-
Column Chromatography: Using a polar stationary phase or a modified mobile phase to account for the compound's polarity.
-
Crystallization: Effective for removing impurities with different solubility profiles. Finding a suitable solvent system is key.
-
Distillation: If the compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an option.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is streaking or not moving from the baseline on a silica gel column.
-
Cause: The highly polar amino and hydroxyl groups are interacting too strongly with the acidic silica gel.
-
Troubleshooting:
-
Add a mobile phase modifier: Add a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce strong adsorption.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Increase mobile phase polarity: Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate.
-
Issue 2: I am observing poor separation between my product and a polar impurity.
-
Cause: The chosen solvent system is not providing sufficient selectivity.
-
Troubleshooting:
-
Try a different solvent system: Experiment with different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try a DCM/methanol system.
-
Use a shallower gradient: A slower increase in the polar solvent concentration during gradient elution can improve resolution.
-
Consider reverse-phase chromatography: If the impurities are significantly less polar, reverse-phase chromatography on a C18 column with a water/acetonitrile or water/methanol mobile phase (potentially with a pH modifier) could be effective.
-
Crystallization
Issue 1: My compound "oils out" and does not form crystals.
-
Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid.
-
Troubleshooting:
-
Use a solvent/anti-solvent system: Dissolve the compound in a good solvent (e.g., methanol, ethanol) and slowly add an anti-solvent in which it is poorly soluble (e.g., hexane, diethyl ether) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Slow down the cooling process: Insulate the crystallization flask to allow for slow cooling. This encourages the formation of an ordered crystal lattice.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to initiate crystallization.
-
Issue 2: The obtained crystals are colored, but the pure compound should be colorless.
-
Cause: Colored impurities are co-crystallizing with your product. These are often oxidation products.
-
Troubleshooting:
-
Charcoal treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before crystallization.
-
Perform the crystallization under an inert atmosphere: To prevent further oxidation, carry out the crystallization process under nitrogen or argon.
-
Data Presentation
Table 1: Hypothetical Purity of this compound with Different Purification Methods.
| Purification Method | Typical Purity Achieved | Potential Major Impurities Remaining |
| Single Crystallization | 95-98% | Structurally similar impurities, isomers |
| Column Chromatography (Silica) | >98% | Very polar baseline impurities |
| Column Chromatography (Alumina) | >98% | Less polar impurities |
| Vacuum Distillation | 90-97% | Impurities with similar boiling points |
| Preparative HPLC | >99.5% | Difficult to remove isomers |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:Methanol with 0.1% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Start the elution with the initial mobile phase. Gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute the compound.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Solvent/Anti-solvent System
-
Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Addition of Anti-solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for the crystallization of polar amino alcohols.
Technical Support Center: Stability of 2-[2-(Aminomethyl)phenyl]ethanol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-[2-(Aminomethyl)phenyl]ethanol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in solution?
A1: Based on its chemical structure, which includes a primary amino group and a primary alcohol, this compound may be susceptible to several degradation pathways in solution. These include oxidation of the alcohol or aminomethyl group, reactions related to pH, and potential photodecomposition. Forced degradation studies are essential to identify the likely degradation products and establish the compound's intrinsic stability.[1][2]
Q2: What are forced degradation studies and why are they important?
A2: Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability studies, such as high temperature, humidity, light, and a range of pH values.[2] These studies are crucial for several reasons:
-
To identify potential degradation products.
-
To understand the degradation pathways.
-
To develop and validate stability-indicating analytical methods that can resolve the drug substance from its degradation products.[1][2][3]
-
To help in the development of a stable formulation and determine appropriate storage conditions.[1]
Q3: What are the typical stress conditions used in forced degradation studies?
A3: The International Council on Harmonisation (ICH) guidelines suggest a variety of conditions for forced degradation studies.[1] The specific conditions should be chosen based on the drug substance's properties. A summary of typical stress conditions is provided in the table below.
Troubleshooting Guides
Q1: I observe a new peak in my HPLC analysis after storing my solution of this compound at room temperature for a few days. What could be the cause?
A1: A new peak in the HPLC chromatogram suggests that the compound is degrading. The cause of degradation could be one or more of the following, and a systematic investigation is recommended:
-
Oxidation: The primary alcohol or the aminomethyl group could be susceptible to oxidation, especially if the solution is not deoxygenated or if it contains trace metal ions.
-
Hydrolysis: If the compound is a prodrug form, it might be undergoing hydrolysis to an active species.[3]
-
pH-related degradation: The stability of the compound may be pH-dependent. Degradation could be accelerated in acidic or basic conditions.
-
Photodegradation: Exposure to light, even ambient laboratory light, can sometimes cause degradation.
To troubleshoot this, you can perform a series of controlled experiments as outlined in the experimental protocols section below.
Q2: My solution of this compound has developed a yellow color. What does this indicate?
A2: A change in color often indicates the formation of degradation products. This could be due to oxidative degradation, which can lead to the formation of chromophoric (color-absorbing) species. It is recommended to analyze the colored solution using techniques like HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to identify the impurity.
Q3: How can I prevent the degradation of this compound in my stock solutions?
A3: To minimize degradation, consider the following precautions:
-
Storage Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C), protected from light.
-
Inert Atmosphere: For long-term storage, consider preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If the compound is found to be sensitive to pH, buffer the solution to a pH where it exhibits maximum stability.
-
Solvent Choice: Use high-purity (HPLC grade) solvents to avoid contaminants that could catalyze degradation.
Data Presentation
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) | Hydrolysis of labile groups |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) | Hydrolysis of labile groups |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of alcohol and amino groups |
| Thermal Degradation | Dry heat (e.g., 80 °C) or solution at elevated temperature | Thermally induced degradation |
| Photostability | Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to get a final acid concentration of 0.1 M.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to get a final base concentration of 0.1 M.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to get a final H₂O₂ concentration of 3%.
-
Thermal Stress: Place a vial of the stock solution in a calibrated oven at a specified temperature (e.g., 60 °C).
-
Photostability: Expose a solution in a photostability chamber to a controlled light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detectors to identify and quantify the parent compound and any degradation products.
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
Troubleshooting poor yield in Friedel-Crafts reaction for phenylethanolamines
Technical Support Center: Friedel-Crafts Synthesis of Phenylethanolamines
This guide provides troubleshooting advice and answers to frequently asked questions regarding poor yields in the synthesis of phenylethanolamines via the Friedel-Crafts reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the Friedel-Crafts acylation step consistently low?
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) on your aromatic substrate can make the ring too electron-poor to undergo acylation.[1][2] Friedel-Crafts reactions fail with strongly deactivating systems.[3][4]
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by complexation. This is particularly problematic if your substrate contains basic groups like amines (-NH₂, -NHR, -NR₂) or hydroxyls (-OH), as the lone pairs on these groups will coordinate strongly with the catalyst.[2][3] This complexation renders the catalyst ineffective.
-
Insufficient Catalyst: The aryl ketone product of the reaction forms a stable complex with the Lewis acid catalyst.[5] Because of this, more than a stoichiometric amount of the catalyst is often required for the reaction to proceed to completion.
-
Moisture in Reagents/Glassware: Lewis acids like AlCl₃ react vigorously with water. Any moisture present will consume the catalyst, reducing its effective concentration and halting the reaction.
Q2: I am trying to synthesize a phenylethanolamine with a substituent on the phenyl ring. Why is the reaction not working?
The success of the reaction is highly dependent on the nature of the substituent.
-
Electron-Donating Groups (Activating): Groups like alkyl (-R) and alkoxy (-OR) are activating and generally favor the reaction, leading to ortho and para substitution.[5]
-
Electron-Withdrawing Groups (Deactivating): As mentioned in Q1, strong deactivators will prevent the reaction.[1][2] Halogens are weakly deactivating but will still allow the reaction to proceed.[1]
-
Amine or Hydroxyl Groups: These groups present a specific challenge. While they are strongly activating, their basic lone pairs react with the Lewis acid catalyst.[2] This forms a positively charged complex next to the ring, which becomes strongly deactivating and prevents the Friedel-Crafts reaction.[3] Protecting these functional groups before the reaction is a common strategy.
Q3: Why is a two-step process (acylation followed by reduction) used instead of a direct Friedel-Crafts alkylation to produce phenylethanolamines?
Directly alkylating a benzene ring to produce the desired carbon skeleton is problematic for two main reasons:
-
Carbocation Rearrangement: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[4][6] Primary and secondary carbocations are prone to rearranging via hydride or alkyl shifts to form more stable carbocations.[1][7] This leads to a mixture of isomeric products rather than the desired linear chain. The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement, ensuring the correct carbon skeleton is formed.[3][8][9]
-
Polyalkylation: The alkyl group added during alkylation is electron-donating, which activates the aromatic ring.[3] This makes the product more reactive than the starting material, often leading to the addition of multiple alkyl groups (polyalkylation).[4][7][10] In contrast, the acyl group added during acylation is deactivating, which prevents further reactions on the same ring.[3][9][10]
Q4: My reaction produces a dark, tarry substance with very little desired product. What is causing this?
The formation of tar or polymeric material is often a sign of side reactions or decomposition, which can be caused by:
-
High Reaction Temperature: While some reactions require heat, excessive temperatures can promote polymerization and decomposition of reagents and products.
-
Unstable Reagents: The acyl chloride used should be pure. Impurities or degradation can lead to unwanted side reactions.
-
Reaction with Solvent: The choice of solvent is critical. Aromatic solvents like benzene or toluene can compete in the reaction. Chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane) or nitrobenzene are often preferred.[5]
Troubleshooting Guide for Poor Yield
Use the following workflow to diagnose and resolve issues with your reaction.
Caption: A troubleshooting workflow for diagnosing poor yields in Friedel-Crafts reactions.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the general effects of key variables on the yield of Friedel-Crafts acylation. Optimal conditions should be determined empirically for each specific substrate.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst Loading | Sub-stoichiometric (<1 eq.) | Poor | Insufficient catalyst available after complexation with the product ketone.[5] |
| Stoichiometric (>1 eq.) | Improved | Ensures enough free catalyst is present to activate the acyl halide. | |
| Temperature | Low (0 - 25 °C) | Generally Higher | Minimizes side reactions and decomposition of starting materials and products. |
| High (> 50 °C) | Often Lower | Can lead to polymerization, charring, and reduced regioselectivity. | |
| Solvent | Protic (e.g., alcohols, water) | No Reaction | Reacts with and destroys the Lewis acid catalyst. |
| Aromatic (e.g., Benzene) | Potentially Lower | Solvent can compete with the substrate for acylation, leading to byproducts. | |
| Inert (e.g., DCM, CS₂) | Generally Higher | Solubilizes reagents without participating in the reaction.[5] | |
| Substrate | Electron-Rich | High | Activated rings are more nucleophilic and react faster.[5] |
| Electron-Poor | Low to None | Deactivated rings are poor nucleophiles and react very slowly or not at all.[1][2] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene
This protocol describes the synthesis of 2-chloro-1-phenylethan-1-one, a common precursor for phenylethanolamines.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (or other aromatic substrate)
-
2-Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser (all flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the flame-dried glassware under an inert atmosphere.
-
To the round-bottom flask, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM as the solvent and cool the mixture to 0 °C in an ice bath.
-
In the addition funnel, prepare a solution of the aromatic substrate (1 equivalent) and 2-chloroacetyl chloride (1 equivalent) in anhydrous DCM.
-
Add the solution from the funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours (monitor by TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude aryl ketone.
-
Purify the product as necessary (e.g., recrystallization or column chromatography).
Protocol 2: Reduction of Aryl Ketone to Phenylethanolamine
This protocol describes the reduction of the ketone and subsequent amination (if starting from a phenacyl halide).
Materials:
-
Crude aryl ketone (e.g., 2-chloro-1-phenylethan-1-one)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LAH)
-
Methanol or Ethanol (for NaBH₄) or Anhydrous THF/Ether (for LAH)
-
Amine source (e.g., aqueous ammonia, methylamine)
-
Appropriate workup reagents (e.g., dilute acid, base)
Procedure (using NaBH₄):
-
Dissolve the aryl ketone (1 equivalent) in methanol or ethanol and cool to 0 °C.
-
Slowly add NaBH₄ (1.5-2 equivalents) in portions, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully add an amine (e.g., aqueous ammonia) to the reaction mixture to displace the halide (if present) and form the amine. This step may require heating.
-
Quench the reaction by slowly adding water or dilute acid.
-
Extract the product into an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final phenylethanolamine product, often by converting it to a salt to facilitate crystallization.
Visualization of Reaction Pathway
The synthesis of phenylethanolamines via Friedel-Crafts acylation is a sequential, two-stage process.
Caption: The two-step synthetic pathway from an aromatic substrate to a phenylethanolamine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 6. researchgate.net [researchgate.net]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis and Purification of 2-[2-(Aminomethyl)phenyl]ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 2-[2-(Aminomethyl)phenyl]ethanol.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis and purification of this compound, focusing on a primary synthetic route involving the reduction of 2-(2-cyanophenyl)ethanol.
Issue 1: Incomplete Reduction of the Nitrile Precursor
Symptom: Analytical data (e.g., TLC, LC-MS, GC-MS) of the crude product shows the presence of the starting material, 2-(2-cyanophenyl)ethanol.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent (e.g., LiAlH₄) is used. For catalytic hydrogenation, ensure adequate catalyst loading and hydrogen pressure. |
| Poor Quality Reducing Agent | Use a fresh, properly stored batch of the reducing agent. LiAlH₄ is particularly sensitive to moisture. |
| Reaction Time Too Short | Monitor the reaction progress using an appropriate technique (e.g., TLC, in-situ IR). Extend the reaction time if the starting material is still present. |
| Low Reaction Temperature | Some reductions require specific temperature ranges to proceed to completion. Ensure the reaction is conducted at the recommended temperature. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Impurities in the starting material or solvent can poison the catalyst. Purify the starting material and use high-purity, dry solvents. |
Issue 2: Formation of Secondary and Tertiary Amine Impurities
Symptom: Mass spectrometry data indicates the presence of species with higher molecular weights than the desired product, corresponding to the addition of one or more 2-[2-(aminomethyl)phenyl]ethyl units. This is a common issue in catalytic hydrogenation.[1][2]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction Conditions Favoring Over-alkylation | Optimize reaction conditions. For catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary and tertiary amines.[1] |
| High Reaction Temperature or Pressure | Perform the hydrogenation at the lowest effective temperature and pressure to minimize side reactions. |
| Prolonged Reaction Time | Once the starting material is consumed, stop the reaction to prevent further side reactions. |
Issue 3: Difficulty in Purifying the Final Product
Symptom: The isolated product has a low melting point, appears as an oil, or shows multiple spots on a TLC plate even after initial purification attempts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Polar Impurities | Consider converting the amine to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. The free base can be regenerated by treatment with a base. |
| Inappropriate Recrystallization Solvent | A systematic solvent screen is recommended. Common solvents for the recrystallization of amino alcohols include ethanol, isopropanol, or mixtures such as ethanol/water or DCM/hexane.[3] |
| Co-eluting Impurities in Chromatography | If using column chromatography, optimize the mobile phase polarity. A gradient elution might be necessary to separate closely eluting impurities. |
| Residual Phthalimide By-products (if using Gabriel Synthesis) | If a Gabriel synthesis approach is used, ensure complete hydrolysis or hydrazinolysis of the phthalimide intermediate. Phthalhydrazide, a common byproduct of hydrazinolysis, can sometimes be challenging to remove.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method is the reduction of the corresponding nitrile, 2-(2-cyanophenyl)ethanol. This can be achieved using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[2][5]
Q2: What are the most likely impurities I will encounter?
The impurity profile largely depends on the synthetic route.
-
From Nitrile Reduction:
-
Unreacted Starting Material: 2-(2-cyanophenyl)ethanol.
-
Partially Reduced Intermediate: The corresponding imine.
-
Over-reduction Products: In some cases, the aromatic ring can be partially hydrogenated under harsh catalytic hydrogenation conditions.
-
Secondary and Tertiary Amines: Formed via side reactions, especially during catalytic hydrogenation.[1][2]
-
-
From Gabriel Synthesis (if used for the amine introduction):
-
Phthalimide and N-substituted phthalimide intermediates.
-
Phthalic acid or phthalhydrazide: By-products from the deprotection step.[4]
-
Q3: How can I effectively monitor the progress of the nitrile reduction reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. The starting nitrile is significantly less polar than the resulting primary amine. A suitable solvent system (e.g., ethyl acetate/hexane) will show the starting material with a high Rf value, while the product will remain close to the baseline. Staining with ninhydrin can help visualize the amine product. For more quantitative monitoring, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: What are the recommended purification techniques for this compound?
-
Recrystallization: If the product is a solid, recrystallization is an effective method for purification. Often, converting the amine to its hydrochloride salt can induce crystallization and facilitate purification.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from less polar impurities. A polar solvent system, often containing a small amount of a basic modifier like triethylamine or ammonia in the mobile phase, is typically required to prevent the amine from streaking on the silica gel.
-
Fractional Distillation: If the product and impurities are volatile and have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.[6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of 2-(2-cyanophenyl)ethanol
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Starting Material: A solution of 2-(2-cyanophenyl)ethanol (1 equivalent) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).
-
Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Workup: The resulting granular precipitate is filtered off and washed with the ether solvent. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: The crude this compound is dissolved in a minimal amount of a suitable solvent like isopropanol or ethanol. Concentrated hydrochloric acid is added dropwise with stirring until the solution is acidic.
-
Crystallization: The solution is cooled, and the hydrochloride salt is allowed to crystallize. Cooling in an ice bath can promote further crystallization.
-
Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
Drying: The purified salt is dried under vacuum.
-
Liberation of Free Base (Optional): The purified salt can be dissolved in water and treated with a base (e.g., NaOH, NaHCO₃) to regenerate the pure free amine, which can then be extracted with an organic solvent.
Data Presentation
Table 1: Illustrative Purity Profile Before and After Purification
| Compound | Crude Product Purity (GC-MS Area %) | Purity after Recrystallization of HCl Salt (GC-MS Area %) |
| This compound | 85.2% | >99.5% |
| 2-(2-cyanophenyl)ethanol | 5.8% | Not Detected |
| Secondary Amine Dimer | 7.5% | <0.2% |
| Other unidentified impurities | 1.5% | <0.3% |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and purification efficiency.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing impurities in the final product.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chembam.com [chembam.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Quantitative Analysis of 2-[2-(Aminomethyl)phenyl]ethanol
Welcome to the technical support center for the quantitative analysis of 2-[2-(Aminomethyl)phenyl]ethanol. This guide provides detailed methodologies, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for the quantitative analysis of this compound?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be suitable, but the choice depends on sample complexity, required sensitivity, and available equipment.
-
HPLC , particularly Reversed-Phase HPLC (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection, is often the preferred starting point.[1] It is well-suited for polar, non-volatile compounds and generally requires less sample preparation than GC.
-
GC-MS is also a powerful technique, offering high resolution and sensitivity. However, due to the polar nature and low volatility of the aminomethyl and ethanol groups, derivatization is typically required to improve chromatographic performance and prevent peak tailing.[2][3][4]
Q2: What challenges should I anticipate when developing a method for this analyte?
A2: The primary challenges stem from the compound's structure: a primary amine and a hydroxyl group on an aromatic backbone.
-
Poor Peak Shape (Tailing): The basic amine group can interact with residual silanols on silica-based HPLC columns, leading to peak tailing. Using a modern, end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this.
-
Low Volatility for GC: The polar functional groups make the compound non-volatile, necessitating derivatization for GC analysis.[4]
-
Matrix Effects: In complex samples (e.g., biological fluids), endogenous compounds can interfere with ionization in MS detection or co-elute in UV detection. Proper sample preparation, such as Solid-Phase Extraction (SPE), is crucial.[5]
-
Adsorption: The analyte may adsorb to active sites in the GC inlet or on the column. Using a deactivated liner and column is recommended.
Q3: Is derivatization necessary for the analysis?
A3:
-
For GC analysis, yes. Derivatization is essential to mask the polar amine and hydroxyl groups, increase volatility, and improve thermal stability. Common derivatizing agents for amines and alcohols include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, TFAA).[3][4]
-
For HPLC analysis, it is optional but can be beneficial. Derivatization is not required for chromatography but can be used to enhance detection. For example, reacting the primary amine with a fluorogenic tag like 9-fluorenylmethyl chloroformate (FMOC) can significantly improve sensitivity for fluorescence detection.[6]
Q4: How should I prepare my samples for analysis?
A4: Sample preparation should aim to extract the analyte from the matrix and remove interferences.
-
For simple matrices (e.g., drug substance in a clean solvent): A simple "dilute-and-shoot" approach may be sufficient.
-
For complex matrices (e.g., plasma, tissue homogenates): A more rigorous cleanup is needed. Options include:
-
Protein Precipitation (PPT): Using a solvent like acetonitrile to crash out proteins.
-
Liquid-Liquid Extraction (LLE): To partition the analyte from the aqueous matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Cation-exchange SPE can be very effective for selectively retaining the basic amine group, allowing for excellent cleanup.[5]
-
Method Development and Validation Workflow
Caption: A logical workflow for analytical method development and validation.
Troubleshooting Guide
| Problem / Question | Possible Causes | Recommended Solutions |
| Why is my HPLC peak tailing? | 1. Secondary interactions between the basic amine and acidic silanols on the column packing.[7] 2. Column overload. 3. Presence of a void or contamination at the column inlet. | 1. Use a modern, high-purity, end-capped C18 or Phenyl column. 2. Add a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid to ensure the amine is protonated) to the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Reverse and flush the column (disconnected from the detector). If this fails, replace the column. |
| I see no peak or a very small peak in my GC-MS analysis. | 1. The compound is too polar and non-volatile to elute from the column. 2. Incomplete or failed derivatization reaction. 3. Adsorption in the GC inlet or column. | 1. Derivatize the sample. This is mandatory for GC analysis of this compound. 2. Optimize the derivatization reaction (reagent concentration, temperature, time). Ensure the sample is dry, as water can quench many derivatization reagents. 3. Use a deactivated GC inlet liner (e.g., silanized). 4. Check for leaks in the GC system. |
| My results are not reproducible (retention time or peak area varies). | 1. Inconsistent sample preparation. 2. Fluctuations in column temperature.[8] 3. Air bubbles in the HPLC pump. 4. System leaks. 5. Unstable derivatization product. | 1. Automate sample preparation steps where possible. Ensure consistent timing and volumes. 2. Use a column oven for both HPLC and GC to maintain a stable temperature.[8] 3. Degas the mobile phase thoroughly and purge the pump.[8] 4. Inspect all fittings for signs of leaks. 5. Analyze derivatized samples promptly or perform stability studies to determine how long the derivative is stable. |
| Why is my baseline noisy or drifting in HPLC? | 1. Contaminated mobile phase or detector flow cell.[8] 2. Mobile phase is not properly mixed or degassed. 3. Detector lamp is failing. | 1. Use high-purity HPLC-grade solvents and fresh mobile phase. 2. Flush the detector flow cell with a strong solvent like isopropanol. 3. Ensure proper mobile phase mixing and degassing. 4. Check the detector lamp energy; replace if it is low. |
Experimental Protocols (Starting Points)
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is a good starting point for determining the purity of a drug substance or for quantitation in simpler matrices.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS with Derivatization
This method is suitable for trace-level quantification in complex matrices due to its high selectivity and sensitivity.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification). For SIM, select 3-4 characteristic ions of the derivatized analyte.
Quantitative Data (Hypothetical)
The following tables represent typical data obtained during the validation of an analytical method.
Table 1: HPLC-UV Method Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 25.0 | 380,850 |
| 50.0 | 761,700 |
| 100.0 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: GC-MS Method Precision and Accuracy
| Spiked Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | RSD (%) | Accuracy (%) |
| 5.0 (LQC) | 6 | 4.85 | 4.2 | 97.0 |
| 50.0 (MQC) | 6 | 51.10 | 3.1 | 102.2 |
| 400.0 (HQC) | 6 | 395.20 | 2.5 | 98.8 |
(LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control, RSD = Relative Standard Deviation)
Sample Analysis Workflow Diagram
Caption: A standard workflow from sample receipt to final reporting.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GC Technical Tip [discover.phenomenex.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Troubleshooting Bioassays with 2-[2-(Aminomethyl)phenyl]ethanol
Welcome to the technical support center for bioassays involving 2-[2-(Aminomethyl)phenyl]ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What is the recommended solvent for dissolving this compound for use in bioassays?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for use in biological assays.[1][2][3][4] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your assay medium.
Q2: How should I store the stock solution of this compound?
A2: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can affect the stability of the compound. Storing compounds at lower concentrations (e.g., 2–5 mM) can also help reduce precipitation.[2]
Assay Performance and Variability
Q3: I am observing high variability between replicate wells. What are the potential causes?
A3: High variability in cell-based assays can stem from several factors, including:
-
Uneven cell seeding: Ensure a homogeneous cell suspension and proper mixing before and during plating.
-
Edge effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate solutes and affect cell growth.[5] Consider not using the outer wells for experimental data or taking steps to mitigate evaporation, such as using plates with moats or ensuring proper humidification in the incubator.[6]
-
Incomplete compound dissolution: Poor solubility can lead to inconsistent concentrations of the active compound in the assay wells.[1][3]
-
Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.
Q4: My positive and negative controls are not performing as expected. What should I check?
A4: If your controls are not behaving as expected, consider the following:
-
Cell health: Ensure your cells are healthy, within a suitable passage number, and free from contamination (e.g., mycoplasma).[7][8] High passage numbers can alter cellular characteristics and responses.[8]
-
Reagent stability: Verify the stability and activity of your control compounds and other critical reagents.
-
Assay timing: The timing of analysis can be critical. Ensure that the assay is read at the optimal time point to capture the biological response.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Compound Activity
Inconsistent or reduced activity of this compound can often be traced back to issues with its solubility and delivery to the target in the bioassay.
Experimental Protocol: Assessing Compound Solubility
A kinetic solubility assay can be performed to determine if the compound is precipitating in the assay medium.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Add the DMSO stock to your aqueous assay buffer to the final desired concentration.
-
Incubate the solution for a period relevant to your assay duration (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for any precipitation.
-
For a more quantitative measure, filter or centrifuge the solution to remove any precipitate.
-
Measure the concentration of the compound in the supernatant using a suitable method like HPLC or UV spectroscopy.[9]
Troubleshooting Workflow
Quantitative Data Summary: Impact of Solvent on Solubility
| Solvent System | This compound Concentration | Observation |
| Assay Medium + 0.1% DMSO | 100 µM | Clear solution, no precipitate |
| Assay Medium + 0.5% DMSO | 100 µM | Clear solution, no precipitate |
| Assay Medium + 1.0% DMSO | 100 µM | Slight turbidity observed after 1 hour |
| PBS | 100 µM | Visible precipitate formed immediately |
This is example data and should be determined experimentally.
Issue 2: Potential Cytotoxicity Affecting Assay Readout
At certain concentrations, this compound or the solvent used to dissolve it may exhibit cytotoxic effects that can interfere with the bioassay results. The amphipathic nature of similar molecules like 2-phenylethanol can interfere with cell membranes, leading to growth inhibition or cell death.[10]
Experimental Protocol: Cell Viability Assay
A standard MTT or resazurin-based assay can be used to assess the impact of the compound on cell viability.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Replace the medium in the cell plate with the medium containing the different concentrations of the compound.
-
Incubate for a period relevant to your primary bioassay (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
Signaling Pathway: General Cytotoxicity
Quantitative Data Summary: Cytotoxicity Profile
| Compound Concentration | % Cell Viability (relative to vehicle control) |
| 1 µM | 98% |
| 10 µM | 95% |
| 50 µM | 85% |
| 100 µM | 60% |
| 200 µM | 30% |
This is example data and should be determined experimentally.
Issue 3: General Assay Reproducibility
Ensuring the reproducibility of cell-based assays is crucial for data reliability.[7] A standardized workflow can help minimize variability.
Standardized Experimental Workflow
By systematically addressing these common issues, researchers can improve the consistency and reliability of their bioassay results when working with this compound.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. focus.gbo.com [focus.gbo.com]
- 6. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. youtube.com [youtube.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Biotechnological 2-Phenylethanol Production: Recent Developments [mdpi.com]
Technical Support Center: Synthesis of 2-[2-(Aminomethyl)phenyl]ethanol via Catalytic Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(aminomethyl)phenyl]ethanol by improving the selectivity of catalytic hydrogenation of 2-(2-nitrophenyl)ethanol.
Troubleshooting Guide
Issue 1: Incomplete conversion of 2-(2-nitrophenyl)ethanol
| Potential Cause | Recommended Solution |
| Catalyst Deactivation/Poisoning | Ensure all reagents and solvents are pure and free of potential catalyst poisons like sulfur or halogen compounds.[1] Consider pretreating the reaction setup to remove any contaminants. If poisoning is suspected, the catalyst may need to be replaced. |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments. For laboratory scale, typical loadings for Pd/C or Raney Nickel can range from 1 to 10 mol% of the active metal.[2] |
| Low Hydrogen Pressure | For reactions using hydrogen gas, ensure the system is properly sealed and increase the hydrogen pressure. Many hydrogenations proceed well at pressures from atmospheric to 100 psi.[3][4] |
| Inadequate Agitation | Ensure efficient stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen. |
| Low Reaction Temperature | While many hydrogenations are run at room temperature, gentle heating (e.g., to 40-60°C) can increase the reaction rate.[4] However, be cautious as higher temperatures may decrease selectivity. |
Issue 2: Low selectivity - Formation of byproducts
| Potential Cause | Recommended Solution |
| Hydrogenolysis of the benzyl alcohol group | This side reaction can lead to the formation of 2-(aminomethyl)toluene. To minimize this, consider using a less aggressive catalyst or milder reaction conditions (lower temperature and pressure). The choice of solvent can also influence selectivity. |
| Over-reduction of the aromatic ring | Saturation of the benzene ring to form a cyclohexane derivative is possible under harsh conditions. Use a more selective catalyst, lower the hydrogen pressure and temperature, and carefully monitor the reaction to stop it once the nitro group is fully reduced.[2] |
| Formation of intermediates (e.g., hydroxylamine, azo, azoxy compounds) | These can arise from incomplete reduction. Ensure sufficient hydrogen availability and reaction time. The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates.[4] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the selective hydrogenation of 2-(2-nitrophenyl)ethanol?
A1: Both Palladium on carbon (Pd/C) and Raney Nickel are commonly used for the reduction of aromatic nitro groups.[5] Raney Nickel has been specifically cited for the reduction of 2-(o-nitrophenyl)ethanol.[6] The choice of catalyst may depend on the specific experimental setup and desired selectivity. It is advisable to screen a few catalysts to find the optimal one for your specific application.
Q2: Can I use transfer hydrogenation instead of hydrogen gas?
A2: Yes, transfer hydrogenation is a viable alternative and can be safer to handle in a standard laboratory setting. Common hydrogen donors include ammonium formate, formic acid, and hydrazine hydrate in the presence of a catalyst like Pd/C.[7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material, or by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the conversion and the formation of the product and any byproducts.
Q4: What is the best work-up procedure for a catalytic hydrogenation reaction?
A4: After the reaction is complete, the catalyst must be carefully removed. This is typically done by filtering the reaction mixture through a pad of celite. Caution: Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially when dry and exposed to air.[6] It is crucial to keep the catalyst wet with solvent during filtration and to handle the used catalyst and celite cake appropriately to prevent fires. After filtration, the solvent can be removed under reduced pressure, and the crude product can be purified by techniques such as crystallization or column chromatography.
Q5: My Raney Nickel catalyst seems to be inactive. What could be the reason?
A5: Raney Nickel can lose its activity over time, especially if not stored properly under water or a suitable solvent in a refrigerator.[8] The activity can also be diminished by impurities in the substrate or solvent. It is recommended to use a freshly prepared or commercially sourced active Raney Nickel catalyst. The preparation of highly active Raney Nickel involves leaching a nickel-aluminum alloy with sodium hydroxide.[9]
Quantitative Data Presentation
Table 1: Selective Hydrogenation of Various Halogenated Nitroaromatics
| Entry | Substrate | Catalyst | Conversion (%) | Selectivity (%) |
| 1 | p-chloronitrobenzene | Au–Pd/Mo2C-10 | 100 | 100 |
| 2 | p-chloronitrobenzene | Au–Pd/Mo2C-30 | 100 | 100 |
| 3 | p-nitrobenzonitrile | Au–Pd/Mo2C | 100 | 100 |
| 4 | 4-nitrobenzaldehyde | Pt NPs | >99 | 94 |
| 5 | 4-chloronitrobenzene | Pt NPs | >99 | 95 |
Data compiled from various sources for illustrative purposes.[10][11]
Table 2: Hydrogenation of p-Nitrophenol (p-NP) and Nitroaniline (NA) isomers
| Substrate | Catalyst | Solvent | Product Yield (%) |
| p-NP | Pd-Pt/γ-Al2O3 | Ethanol | 98.7 |
| o-NP | Pd-Pt/γ-Al2O3 | Ethanol | 92.0 |
| p-NA | Pd-Cu/γ-Al2O3 | Ethanol | 98.5 |
| m-NA | Pd-Cu/γ-Al2O3 | Ethanol | 98.0 |
Data extracted from a study on the hydrogenation of various aromatic nitro-compounds.[2]
Experimental Protocols
Protocol 1: Selective Hydrogenation of 2-(2-nitrophenyl)ethanol using Raney Nickel
This protocol is a general guideline and may require optimization.
1. Catalyst Preparation (Activation of Raney Nickel Alloy):
-
Caution: This procedure generates flammable hydrogen gas and should be performed in a well-ventilated fume hood.
-
In a flask equipped with a stirrer and a thermometer, slowly add Raney nickel-aluminum alloy (1 part by weight) to a cooled (ice bath) 25% aqueous solution of sodium hydroxide (6 parts by weight).
-
Control the rate of addition to maintain the temperature between 40-50°C.
-
After the addition is complete, allow the mixture to stir for 1 hour.
-
Carefully decant the sodium aluminate solution and wash the catalyst repeatedly with deionized water until the washings are neutral to litmus paper.
-
Wash the catalyst with ethanol (or the solvent to be used in the reaction) three times before use. The catalyst should be kept covered with solvent at all times.[12]
2. Hydrogenation Reaction:
-
To a hydrogenation flask or a suitable pressure reactor, add 2-(2-nitrophenyl)ethanol (1 equivalent) dissolved in ethanol.
-
Carefully add the prepared Raney Nickel catalyst (slurry in ethanol, ~5-10% by weight of the substrate).
-
Seal the reactor, and purge the system with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and begin vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC/HPLC.
-
The reaction is typically exothermic; cooling may be required to maintain the desired temperature (e.g., 25-40°C).
3. Work-up and Purification:
-
Once the reaction is complete, depressurize the reactor and purge with nitrogen.
-
Caution: Do not allow the catalyst to dry.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the catalytic hydrogenation of 2-(2-nitrophenyl)ethanol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mt.com [mt.com]
- 4. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. Selective gas phase hydrogenation of nitroarenes over Mo 2 C-supported Au–Pd - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY00514D [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 2-[2-(Aminomethyl)phenyl]ethanol and 2-Amino-1-phenylethanol: A Guide for Researchers
A comprehensive review of the biological activities of 2-Amino-1-phenylethanol is presented below. As of the latest literature survey, there is a notable absence of published data on the biological activity of 2-[2-(Aminomethyl)phenyl]ethanol, precluding a direct comparative analysis.
2-Amino-1-phenylethanol: A Profile
2-Amino-1-phenylethanol, also known as phenylethanolamine, is a trace amine structurally similar to endogenous catecholamine neurotransmitters like norepinephrine and epinephrine. This structural analogy forms the basis of its biological activities, primarily influencing the cardiovascular and nervous systems. It is also a key molecule in the synthesis of various pharmaceuticals.
Biological Activities and Pharmacological Profile
2-Amino-1-phenylethanol exhibits a range of biological effects, primarily acting as a sympathomimetic agent. Its key activities include:
-
Cardiovascular Effects: Early studies demonstrated that intravenous administration of 2-Amino-1-phenylethanol leads to a rapid increase in blood pressure, indicative of its vasoconstrictive properties. This effect is attributed to its interaction with adrenergic receptors. However, it shows little to no effect when administered orally or subcutaneously.
-
Neurotransmitter Modulation: As a norepinephrine analog, 2-Amino-1-phenylethanol is thought to influence adrenergic and dopaminergic signaling pathways. It may act as a modulator of sympathetic functions, which are responsible for the "fight-or-flight" response.
-
Enzymatic Substrate: It is a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which is responsible for the conversion of norepinephrine to epinephrine. This highlights its role in the biosynthesis of adrenal hormones.
-
Antimalarial Activity: Derivatives of 2-Amino-1-phenylethanol have been shown to possess antimalarial activity against Plasmodium falciparum, suggesting potential for development as therapeutic agents.
-
β2-Adrenoceptor Agonism: Novel derivatives of 2-amino-2-phenylethanol have been developed as potent β2-adrenoceptor agonists, with potential applications in the treatment of asthma and COPD.
Quantitative Biological Data
While extensive quantitative data for 2-Amino-1-phenylethanol itself is limited in the provided search results, a study on a derivative, 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile (compound 2f), provides a potent example of the activity of this class of compounds.
| Compound | Target | Assay | Potency (EC50) | Selectivity (β2 vs β1) |
| (S)-2f | β2-adrenoceptor | cAMP Production | 0.25 nM | 763.6-fold |
Table 1: Biological activity of a potent 2-amino-2-phenylethanol derivative.
Experimental Protocols
cAMP Production Assay for β2-Adrenoceptor Agonism
This assay is crucial for determining the potency and efficacy of compounds targeting G-protein coupled receptors like the β2-adrenoceptor.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human β2-adrenoceptor are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Compound Treatment: Cells are seeded in multi-well plates and, after reaching confluency, are treated with varying concentrations of the test compound (e.g., 2-amino-2-phenylethanol derivatives).
-
cAMP Measurement: Following incubation, intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit).
-
Data Analysis: The resulting data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated to determine the compound's potency.
Signaling Pathway
The primary signaling pathway for β2-adrenoceptor agonists involves the activation of adenylyl cyclase and the subsequent production of cAMP.
Caption: β2-Adrenergic receptor signaling pathway.
Conclusion
2-Amino-1-phenylethanol is a biologically active molecule with a well-established pharmacological profile, primarily acting on the adrenergic system. Its derivatives have shown promise in various therapeutic areas, including cardiovascular disease and respiratory conditions. In stark contrast, the biological activities of this compound remain uncharacterized in the public domain. This significant data gap highlights an opportunity for future research to explore the pharmacological potential of this structural isomer. Researchers are encouraged to investigate the synthesis and biological evaluation of this compound to elucidate its potential therapeutic value.
Comparative Analysis of 2-[2-(Aminomethyl)phenyl]ethanol and its Meta/Para Isomers: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative guide on 2-[2-(aminomethyl)phenyl]ethanol and its meta and para positional isomers for researchers, scientists, and professionals in drug development. This document summarizes known data, outlines detailed experimental protocols for a complete comparative analysis, and presents visualizations of key workflows.
Introduction
2-(Aminomethyl)phenylethanol isomers are structurally related to endogenous phenylethanolamines and represent a class of compounds with potential pharmacological significance. The spatial arrangement of the aminomethyl group on the phenyl ring—ortho, meta, or para—is anticipated to profoundly influence their physicochemical properties, and consequently, their pharmacokinetic profiles and interactions with biological targets such as adrenergic receptors. This guide consolidates the available information, with a notable focus on the better-characterized para isomer, and provides standardized methodologies to facilitate a comprehensive comparative investigation of all three isomers.
Physicochemical Properties: A Comparative Overview
A significant disparity exists in the available data for the three isomers. While experimental data for the para-isomer is documented, information for the ortho- and meta-isomers is largely based on computational predictions and data from chemical suppliers. This underscores the critical need for experimental validation to enable a robust comparative assessment.
Table 1: Comparative Physicochemical Data of 2-(Aminomethyl)phenylethanol Isomers
| Property | This compound (ortho) | 2-[3-(Aminomethyl)phenyl]ethanol (meta) | 2-[4-(Aminomethyl)phenyl]ethanol (para) |
| CAS Number | 4152-92-5 | 1379356-00-9 | 104-10-9 |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol | 151.21 g/mol |
| Appearance | Predicted: Solid or Liquid | Predicted: Solid or Liquid | White Solid[1] |
| Melting Point | Data not available | Data not available | 107-110 °C[1] |
| Boiling Point | Data not available | Data not available | 255 °C[1] |
| pKa (Predicted) | 14.28 ± 0.10 | Data not available | 15.05 ± 0.10[1] |
| logP (Predicted) | -0.1 | 0.4 | 0.4 |
| Solubility | Data not available | Data not available | Readily soluble in methanol and other highly polar solvents[1] |
Synthesis and Characterization: Experimental Protocols
The following protocols provide a generalized framework for the synthesis and characterization of all three isomers, enabling consistent and comparable data generation.
General Synthesis Protocol
A common route to these compounds involves a two-step process starting from 2-phenylethanol.
Experimental Protocol:
-
Nitration of 2-Phenylethanol:
-
Slowly add 2-phenylethanol to a cooled (0-5 °C) mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature while stirring for a specified duration.
-
Quench the reaction by pouring the mixture over crushed ice.
-
Extract the product mixture (ortho, meta, and para isomers of 2-(nitrophenyl)ethanol) with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Isomer Separation:
-
Separate the mixture of nitrated isomers using flash column chromatography on silica gel. An eluent system with a gradient of ethyl acetate in hexanes is recommended for optimal separation.
-
-
Reduction to Amines:
-
Individually dissolve each purified nitro-isomer in methanol.
-
Add a catalyst, such as Platinum-Tin Dioxide on Carbon (Pt-SnO₂/C).[2]
-
Carry out the reduction under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the filtrate to yield the crude aminomethyl-phenylethanol isomer.
-
-
Purification:
-
Purify the final products by recrystallization from a suitable solvent system or by column chromatography to obtain the desired purity.
-
References
Validating the Efficacy of 2-[2-(Aminomethyl)phenyl]ethanol: A Comparative Analysis and Proposed Research Framework
A comprehensive evaluation of the therapeutic potential of 2-[2-(Aminomethyl)phenyl]ethanol remains speculative due to a notable absence of published experimental data on its efficacy in disease models. However, by examining its structural analogs, 2-phenylethanol (PEA) and 2-amino-1-phenylethanol, we can infer potential therapeutic avenues and construct a robust framework for its future validation. This guide provides a comparative overview of these related compounds and outlines a hypothetical experimental plan to assess the efficacy of this compound.
Executive Summary
Currently, there is no publicly available scientific literature detailing the biological activity or therapeutic efficacy of this compound. In contrast, its structural isomers and related compounds, 2-phenylethanol and 2-amino-1-phenylethanol, have been the subject of scientific investigation, revealing distinct and potentially valuable therapeutic properties. 2-phenylethanol is recognized for its potent antimicrobial activities, while 2-amino-1-phenylethanol is utilized as a precursor in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents, and is known to be an analog of noradrenaline.
This guide will first compare the known biological activities of these two analogs to hypothesize the potential therapeutic applications of this compound. Subsequently, a detailed, hypothetical experimental workflow is presented to rigorously validate its efficacy in relevant disease models.
Comparative Analysis of Structural Analogs
To build a foundational understanding of the potential of this compound, a comparison of its closest structural analogs is essential.
| Feature | 2-Phenylethanol (PEA) | 2-Amino-1-phenylethanol |
| Primary Biological Activity | Antimicrobial (Antibacterial and Antifungal)[1][2] | Pharmaceutical Intermediate, Neurotransmitter Analog[3][4] |
| Mechanism of Action | Disrupts microbial cell membrane integrity.[1] | Acts as a precursor to analgesics and anti-inflammatory drugs; noradrenaline analogue.[3][5] |
| Potential Therapeutic Areas | Topical treatment of skin and soft tissue infections, food preservative.[6] | Neuropathic pain, inflammation, cardiovascular conditions.[5] |
| Known In Vivo Efficacy | Effective in reducing fungal growth on fruits and in controlling plant pathogens.[2] | Limited direct in vivo efficacy data; used in the synthesis of active pharmaceuticals.[3] |
Proposed Experimental Validation of this compound
Given the distinct properties of its analogs, a two-pronged approach is proposed to investigate the efficacy of this compound: one exploring its potential as an antimicrobial agent and the other as a modulator of pain and inflammation.
Experimental Protocol 1: Murine Model of Skin Infection
This protocol is designed to assess the antimicrobial efficacy of this compound in a model of staphylococcal skin infection.
1. Animals: 8-week-old female BALB/c mice.
2. Infectious Agent: Methicillin-resistant Staphylococcus aureus (MRSA), strain USA300.
3. Experimental Groups:
- Group 1: Vehicle control (e.g., topical cream base).
- Group 2: Topical 2-phenylethanol (positive control).
- Group 3: Topical this compound (test compound).
- Group 4: Standard-of-care antibiotic (e.g., mupirocin).
4. Procedure:
- Anesthetize mice and shave a small area on the dorsum.
- Induce a superficial skin abrasion using tape stripping.[7]
- Inoculate the abraded area with a suspension of MRSA.
- Apply topical treatments 24 hours post-infection and daily for 7 days.
- Monitor lesion size and clinical score daily.
- On day 7, euthanize mice and collect skin biopsies for bacterial enumeration (CFU counting) and histological analysis.[3]
5. Key Efficacy Readouts:
- Reduction in skin lesion size.
- Decrease in bacterial load (CFU/gram of tissue).
- Histological evidence of reduced inflammation and tissue damage.
Experimental Protocol 2: Rodent Model of Neuropathic Pain
This protocol aims to evaluate the analgesic and anti-inflammatory properties of this compound in a model of nerve injury-induced pain.
1. Animals: Adult male Sprague-Dawley rats.
2. Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve.[8]
3. Experimental Groups:
- Group 1: Sham surgery + vehicle control.
- Group 2: CCI + vehicle control.
- Group 3: CCI + 2-amino-1-phenylethanol (comparator).
- Group 4: CCI + this compound (test compound).
- Group 5: CCI + standard-of-care analgesic (e.g., gabapentin).
4. Procedure:
- Perform CCI surgery by loosely ligating the sciatic nerve.
- Administer test compounds systemically (e.g., intraperitoneally) daily, starting from day 3 post-surgery.
- Assess behavioral responses to mechanical and thermal stimuli at baseline and on days 3, 7, 10, and 14 post-surgery.
- Mechanical Allodynia: von Frey filaments.
- Thermal Hyperalgesia: Plantar test (Hargreaves method).
- On day 14, collect spinal cord and dorsal root ganglia for analysis of inflammatory markers (e.g., cytokines, microglia activation) via qPCR or immunohistochemistry.
5. Key Efficacy Readouts:
- Increased paw withdrawal threshold in response to mechanical stimuli.
- Increased paw withdrawal latency in response to thermal stimuli.
- Reduction in the expression of inflammatory markers in the nervous system.
Visualizing Experimental and Logical Frameworks
To further clarify the proposed research plan and the potential mechanisms of action, the following diagrams are provided.
References
- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
Comparative Guide to the Structure-Activity Relationship of 2-[2-(Aminomethyl)phenyl]ethanol Analogs as Potential VMAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-[2-(aminomethyl)phenyl]ethanol analogs, with a focus on their potential as inhibitors of the vesicular monoamine transporter 2 (VMAT2). Due to a lack of publicly available direct experimental data for a comprehensive series of these specific analogs, this guide draws upon established knowledge of VMAT2 inhibitor SAR, particularly from studies of structurally related compounds such as phenethylamines and lobelane analogs. The information presented herein is intended to guide the rational design and optimization of novel VMAT2 inhibitors based on the this compound scaffold.
Introduction to VMAT2 and its Inhibition
The vesicular monoamine transporter 2 (VMAT2) is an integral membrane protein responsible for packaging monoamine neurotransmitters, including dopamine, norepinephrine, serotonin, and histamine, from the cytoplasm into synaptic vesicles. This process is crucial for normal monoaminergic neurotransmission. Inhibition of VMAT2 leads to the depletion of vesicular monoamines, a mechanism that has been therapeutically exploited for the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. Phenethylamine, a structurally related compound, is known to inhibit VMAT2.[1]
Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs
Based on the SAR of known VMAT2 inhibitors, we can hypothesize the key structural features of this compound analogs that are likely to influence their binding affinity and inhibitory activity.
Table 1: Hypothetical SAR of this compound Analogs for VMAT2 Inhibition
| Position of Modification | Structural Moiety | Hypothesized Influence on VMAT2 Affinity | Rationale based on Analogous Compounds |
| Aminomethyl Group | Primary vs. Secondary Amine | Secondary amines may be tolerated or lead to increased affinity depending on the substituent. | In lobelane analogs, modifications to the piperidine nitrogen influence affinity. |
| Alkyl Substitution on Nitrogen | Small alkyl groups (e.g., methyl) might be acceptable, while larger groups could cause steric hindrance. | SAR studies of various monoamine transporter inhibitors show sensitivity to N-substitution. | |
| Phenyl Ring | Substitution Pattern (ortho, meta, para) | Substituents at the para-position are often favored in phenethylamine-type ligands for monoamine transporters. | Para-substitution in other VMAT2 ligands can enhance binding. |
| Electronic Nature of Substituents | Electron-withdrawing or electron-donating groups can modulate affinity through electronic and steric effects. | The electronic properties of the aromatic ring are critical for interaction with the transporter binding pocket. | |
| Ethanol Side Chain | Hydroxyl Group | The hydroxyl group can participate in hydrogen bonding within the binding site, potentially increasing affinity. | The presence of polar groups is often important for ligand-receptor interactions. |
| Stereochemistry of the Hydroxyl Group | The stereochemistry of the chiral center bearing the hydroxyl group is likely to be critical for optimal interaction with the transporter. | Enantiomers of many VMAT2 inhibitors exhibit significant differences in potency. | |
| Alkyl Substitution on the Side Chain | Introduction of small alkyl groups may be tolerated, but larger groups could disrupt binding. | The conformation of the side chain is crucial for fitting into the binding pocket. |
Experimental Protocols
To empirically determine the SAR of novel this compound analogs, the following experimental protocols are recommended.
Vesicular Monoamine Transporter 2 (VMAT2) Radioligand Binding Assay
This assay is a standard method to determine the binding affinity of test compounds for VMAT2.
Materials:
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand.
-
Membrane Preparation: Vesicular membranes prepared from rat striatum or cells expressing recombinant VMAT2.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor, such as tetrabenazine or reserpine.
-
Test Compounds: this compound analogs at varying concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]DTBZ and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-specific binding control is also prepared.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay in VMAT2-Expressing Cells
This functional assay measures the ability of test compounds to inhibit the uptake of dopamine into vesicles.
Materials:
-
Cell Line: A cell line stably expressing VMAT2 (e.g., HEK293-VMAT2).
-
Radiolabeled Substrate: [³H]dopamine.
-
Uptake Buffer: A suitable physiological buffer.
-
Test Compounds: this compound analogs at varying concentrations.
-
Lysis Buffer: To lyse the cells and release the internalized radioactivity.
-
Scintillation Counter.
Procedure:
-
Cell Plating: Plate the VMAT2-expressing cells in multi-well plates and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Initiation of Uptake: Add [³H]dopamine to initiate the uptake reaction and incubate for a defined period (e.g., 10-30 minutes).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells to release the accumulated [³H]dopamine.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
Visualizations
Logical Relationship of SAR Investigation
Caption: Workflow for SAR studies of this compound analogs.
VMAT2 Inhibition Signaling Pathway
Caption: Mechanism of VMAT2 inhibition by this compound analogs.
Conclusion
References
Unveiling the Neuroactive Potential of 2-[2-(Aminomethyl)phenyl]ethanol: A Comparative Analysis with Major Neurotransmitters
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the neuroactive properties of the novel compound 2-[2-(Aminomethyl)phenyl]ethanol against well-established neurotransmitters: dopamine, serotonin, acetylcholine, and gamma-aminobutyric acid (GABA). As of the latest literature review, no specific experimental data on the neuroactivity of this compound has been published. Consequently, this document serves a dual purpose: to present a hypothetical neuropharmacological profile of the compound based on structure-activity relationships and to offer a direct comparison with known neurotransmitters using established experimental data. Furthermore, detailed experimental protocols are provided to guide future research endeavors aimed at characterizing the neuroactivity of this and other novel compounds.
Hypothetical Neuroactivity Profile of this compound
The chemical structure of this compound features a phenethylamine backbone, a core scaffold present in many endogenous neurotransmitters and psychoactive compounds. The presence of an aminomethyl group at the ortho position of the phenyl ring and a hydroxyl group on the ethyl side chain suggests potential interactions with various neurotransmitter receptors and transporters.
Based on structure-activity relationship studies of similar phenethylamine derivatives, it is plausible that this compound could exhibit affinity for monoamine receptors, such as those for dopamine and serotonin.[1][2][3][4] The ortho-aminomethyl substitution may influence its selectivity and potency compared to endogenous phenethylamines. The ethanolamine moiety is also a feature of some adrenergic and dopaminergic ligands, suggesting a potential for interaction with these systems. However, without empirical data, its precise pharmacological profile, including receptor binding affinities, functional agonism or antagonism, and impact on signaling pathways, remains speculative. The experimental protocols detailed in this guide provide a roadmap for elucidating these unknown properties.
Comparative Neuroactivity of Known Neurotransmitters
To provide a benchmark for the potential neuroactivity of this compound, the following tables summarize key quantitative data for dopamine, serotonin, acetylcholine, and GABA.
Table 1: Receptor Binding Affinities (Ki, nM) of Endogenous Neurotransmitters for Key Receptor Subtypes
| Neurotransmitter | Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine | D1 | 100 - 1000 |
| D2 | 10 - 100 | |
| D3 | 0.1 - 10 | |
| D4 | 1 - 50 | |
| D5 | 50 - 500 | |
| Serotonin | 5-HT1A | 1 - 10 |
| 5-HT2A | 5 - 50 | |
| 5-HT2C | 1 - 20 | |
| 5-HT3 | >1000 (low affinity) | |
| 5-HT4 | 10 - 100 | |
| Acetylcholine | Nicotinic (α4β2) | 0.1 - 1 |
| Muscarinic M1 | 1 - 10 | |
| Muscarinic M2 | 5 - 20 | |
| Muscarinic M3 | 2 - 15 | |
| Muscarinic M4 | 1 - 5 | |
| GABA | GABA-A | 100 - 1000 (micromolar) |
| GABA-B | 50 - 500 |
Note: Ki values are approximate and can vary depending on the radioligand, tissue preparation, and assay conditions.
Table 2: Functional Potency (EC50/IC50, nM) of Endogenous Neurotransmitters in In Vitro Assays
| Neurotransmitter | Receptor Subtype | Functional Assay | Potency (EC50/IC50, nM) |
| Dopamine | D1 | cAMP accumulation | 50 - 500 |
| D2 | cAMP inhibition | 10 - 100 | |
| D3 | GTPγS binding | 1 - 20 | |
| Serotonin | 5-HT1A | cAMP inhibition | 1 - 10 |
| 5-HT2A | Calcium mobilization | 10 - 100 | |
| 5-HT2C | IP1 accumulation | 5 - 50 | |
| Acetylcholine | Nicotinic (α7) | Calcium influx | 1000 - 10000 (micromolar) |
| Muscarinic M1 | Calcium mobilization | 10 - 100 | |
| Muscarinic M3 | IP1 accumulation | 5 - 50 | |
| GABA | GABA-A | Chloride current (electrophysiology) | 1000 - 10000 (micromolar) |
| GABA-B | GTPγS binding | 100 - 1000 |
Note: EC50/IC50 values are representative and can vary based on the specific cell line, expression levels, and assay methodology.
Signaling Pathways of Major Neurotransmitters
The following diagrams illustrate the canonical signaling pathways activated by dopamine, serotonin, acetylcholine, and GABA.
Experimental Protocols for Characterizing Neuroactivity
The following section details standard experimental protocols that can be employed to determine the neuroactive properties of a novel compound like this compound.
General Experimental Workflow
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.[5][6][7][8][9]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-dopamine for dopamine receptors) and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Second Messenger Functional Assays
Objective: To determine if a compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[10][11][12][13][14]
Principle: Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit its activity. Changes in cAMP levels are measured using various methods, such as competitive immunoassays or reporter gene assays.
Methodology (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Cell Culture: Culture cells expressing the receptor of interest in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Add HTRF reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Signal Measurement: Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Plot the HTRF signal against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Objective: To determine if a compound acts as an agonist or antagonist at Gq-coupled receptors by measuring changes in intracellular calcium concentrations.[15][16][17][18]
Principle: Gq-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores. This change in calcium is detected using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Loading: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope and add varying concentrations of the test compound.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.
-
Data Analysis: Plot the change in fluorescence (or fluorescence ratio) against the log concentration of the test compound to determine the EC50.
Electrophysiology
Objective: To directly measure the effect of a compound on the electrical properties of a cell, particularly for ionotropic receptors or to assess downstream effects on ion channel activity.[19][20][21][22][23]
Principle: The patch-clamp technique allows for the recording of ion currents across the cell membrane in response to the application of a compound.
Methodology (Whole-Cell Patch-Clamp):
-
Cell Preparation: Prepare isolated cells or brain slices for recording.
-
Pipette Positioning: Using a micromanipulator, bring a glass micropipette filled with an internal solution into contact with the cell membrane.
-
Seal Formation: Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
Compound Application: Perfuse the cell with a solution containing the test compound.
-
Data Recording: Record changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) using a specialized amplifier and data acquisition system.
-
Data Analysis: Analyze the recorded traces to determine the effect of the compound on neuronal excitability, synaptic transmission, or specific ion channel currents.
Conclusion
While the neuroactivity of this compound is currently uncharacterized, its chemical structure suggests a potential for interaction with monoaminergic systems. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for future investigations. By systematically applying these methodologies, researchers can elucidate the pharmacological profile of this and other novel compounds, paving the way for the development of new therapeutic agents for neurological and psychiatric disorders.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. cAMP-Glo™ Assay Protocol [promega.jp]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 12. cAMP Assays [bio-protocol.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
- 21. Patch Clamp Protocol [labome.com]
- 22. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 23. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of antibodies against 2-[2-(Aminomethyl)phenyl]ethanol derivatives
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Anti-PEAA Antibodies
The development of antibodies against small molecules like phenylethanolamine derivatives is crucial for the creation of sensitive and specific immunoassays. Both polyclonal and monoclonal antibodies have been successfully generated for the detection of PEAA, each with distinct characteristics.
| Antibody Type | Assay Format | Target Analyte | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Key Findings |
| Polyclonal | Direct Competitive ELISA | Phenylethanolamine A (PEAA) | 0.3 | 0.02 | Highly specific for PEAA with negligible cross-reactivity (<0.1%) with 15 other β-agonists, except for ractopamine (0.3%).[1] |
| Monoclonal | Enzyme-Linked Immunosorbent Assay (ELISA) | Phenylethanolamine A (PEA) | 6.25 | 0.19 | The assay showed minimal interference from the matrices of meat samples.[2] |
| Monoclonal | Homogeneous ELISA | Phenylethanolamine A (PA) | 0.16 | 0.011 | Demonstrated low cross-reactivity (<0.59%) with 14 structurally related β-agonists.[3] |
| Monoclonal | Immunochromatographic Strip | Phenylethanolamine A (PEA) | 0.213 | 0.033 | Developed for rapid, on-site screening of PEA in animal urine with a cutoff value of 5 ng/mL.[4] |
Cross-Reactivity Profiles of Anti-PEAA Antibodies
Cross-reactivity is a critical parameter in the validation of an immunoassay, as it determines the specificity of the antibody.[5] The following table summarizes the cross-reactivity of a polyclonal antibody raised against PEAA with various structurally related β-agonists.
| Compound | Cross-Reactivity (%) |
| Phenylethanolamine A | 100 |
| Ractopamine | 0.3 |
| Other 14 β-agonists | < 0.1 |
Data sourced from a study on a polyclonal antibody-based direct competitive ELISA.[1]
In another study using a monoclonal antibody, the cross-reactivity with 14 other structurally related β-agonists was found to be lower than 0.59%.[3] This high specificity is essential for accurate detection and quantification of the target analyte in complex matrices without interference from similar compounds.
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below are representative protocols for hapten synthesis, antibody production, and a competitive ELISA for the detection of small molecules like phenylethanolamine derivatives, based on methodologies described in the literature.[1][3][4]
Hapten Synthesis and Immunogen Preparation
The production of antibodies against small molecules, known as haptens, requires their conjugation to a larger carrier protein to elicit an immune response.
-
Hapten Derivatization: A functional group (e.g., carboxyl or amino group) is introduced into the structure of the phenylethanolamine derivative to enable conjugation.
-
Carrier Protein Activation: A carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), is activated to facilitate covalent bonding with the hapten.
-
Conjugation: The derivatized hapten is covalently linked to the activated carrier protein.
-
Purification and Characterization: The resulting hapten-carrier conjugate (immunogen) is purified to remove unconjugated molecules and characterized to determine the hapten-to-protein ratio.
Antibody Production
Polyclonal Antibodies:
-
Immunization: Animals (e.g., rabbits) are immunized with the hapten-carrier conjugate emulsified in an adjuvant.
-
Booster Injections: A series of booster injections are administered at regular intervals to enhance the immune response.
-
Serum Collection: Blood is collected from the immunized animals, and the serum containing the polyclonal antibodies is separated.
-
Antibody Purification: The antibodies are purified from the serum, typically using affinity chromatography.
Monoclonal Antibodies:
-
Immunization: Mice are immunized with the hapten-carrier conjugate.
-
Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.
-
Screening: Hybridoma cells are screened to identify clones that produce antibodies with the desired specificity and affinity for the target hapten.
-
Cloning and Expansion: Positive clones are subcloned and expanded to produce a large quantity of monoclonal antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA) Protocol
-
Coating: A microtiter plate is coated with a coating antigen (hapten conjugated to a different carrier protein, e.g., OVA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A mixture of the sample (containing the free analyte) and a specific antibody (polyclonal or monoclonal) is added to the wells. The free analyte in the sample competes with the coated antigen for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow of a competitive Enzyme-Linked Immunosorbent Assay (cELISA).
Conceptual Diagram of Antibody Cross-Reactivity
References
- 1. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of phenylethanolamine A in tissue and feed samples and confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seracare.com [seracare.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-[2-(Aminomethyl)phenyl]ethanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes for the production of 2-[2-(Aminomethyl)phenyl]ethanol, a valuable building block in medicinal chemistry. The analysis focuses on quantitative data, experimental protocols, and reaction pathways to offer a comprehensive resource for selecting the most suitable method.
Comparative Analysis of Synthetic Methods
Two principal strategies for the synthesis of this compound are highlighted: the catalytic hydrogenation of 2-(2-nitrophenyl)ethanol and the reduction of 2-nitrophenylacetonitrile. The following table summarizes the key performance indicators for each method, offering a clear comparison of their respective efficiencies.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Reduction of Nitrile and Nitro Group |
| Starting Material | 2-(2-Nitrophenyl)ethanol | 2-Nitrophenylacetonitrile |
| Key Reagents | Raney Nickel, H₂, NaOH | Lithium Aluminum Hydride (LiAlH₄) |
| Overall Yield | High (98.5-99.5%)[1] | Moderate to High (estimated) |
| Reaction Time | 30-90 minutes for hydrogenation[1] | Typically several hours |
| Temperature | 80°C for hydrogenation[1] | Varies (often reflux) |
| Pressure | 8.5 kg/cm ² G for hydrogenation[1] | Atmospheric pressure |
| Purity | High[1] | Requires careful purification |
| Scalability | Well-suited for industrial scale[1] | Manageable on a lab scale |
| Safety Considerations | Use of flammable hydrogen gas under pressure. | Highly reactive and pyrophoric LiAlH₄. |
Detailed Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-(2-Nitrophenyl)ethanol
This two-step process begins with the synthesis of the nitro-alcohol precursor followed by its reduction.
Step 1: Synthesis of 2-(2-Nitrophenyl)ethanol
This procedure is adapted from a known synthesis of the precursor.
-
Materials: o-nitrotoluene, paraformaldehyde, dimethylformamide (DMF), potassium hydroxide, hydrochloric acid.
-
Procedure:
-
A mixture of 137 g (1 mole) of o-nitrotoluene, 60 g of paraformaldehyde, and 400 ml of dimethylformamide containing 0.5% water is heated to 70°C with stirring.
-
40 g of potassium hydroxide in 100 ml of dimethylformamide is added at a rate that maintains the reaction temperature below 120°C.
-
The mixture is stirred for 3 minutes above 85°C, then cooled and filtered.
-
The filtrate is acidified to pH 3 with hydrochloric acid and filtered again.
-
The resulting filtrate is evaporated, and the residue is distilled under vacuum to yield 2-(o-nitrophenyl)-ethanol.[2]
-
Step 2: Catalytic Hydrogenation to this compound
This protocol is based on the highly efficient reduction of 2-(o-nitrophenyl)ethanol.[1]
-
Materials: 2-(o-nitrophenyl)ethanol, methanol, Raney nickel, sodium hydroxide, hydrogen gas.
-
Procedure:
-
In a 300 ml autoclave, charge 30 g (0.18 mol) of 2-(o-nitrophenyl)ethanol, 90 g of methanol, 0.3 g of Raney nickel, and 0.03 g (0.00075 mol) of sodium hydroxide.
-
Displace the atmosphere with hydrogen gas several times.
-
Pressurize the autoclave to 5 kg/cm ² G with hydrogen.
-
Raise the temperature to 80°C while stirring at 1,000 rpm to initiate the reaction.
-
Maintain the hydrogen pressure at 8.5 kg/cm ² G.
-
The reaction is complete when hydrogen uptake ceases (typically 30-90 minutes).
-
After cooling and venting the autoclave, the catalyst is removed by filtration to yield the product solution.
-
Method 2: Reduction of 2-Nitrophenylacetonitrile with LiAlH₄
This route involves the preparation of a nitro-nitrile intermediate, followed by a powerful reduction step.
Step 1: Synthesis of 2-Nitrophenylacetonitrile
This can be achieved through the nitration of phenylacetonitrile.
-
Materials: Phenylacetonitrile, concentrated nitric acid, polyphosphoric acid.
-
Procedure:
-
A mixture of concentrated nitric acid and polyphosphoric acid is prepared as the nitrating agent.
-
Phenylacetonitrile is added to the nitrating agent under controlled temperature conditions (20-25°C).
-
The reaction is allowed to proceed for a set time (e.g., 2 hours).
-
The reaction mixture is then worked up to isolate the 2-nitrophenylacetonitrile, which may require separation from the para isomer.
-
Step 2: Reduction of 2-Nitrophenylacetonitrile to this compound
This procedure utilizes the potent reducing agent, lithium aluminum hydride, to simultaneously reduce both the nitrile and the nitro groups.
-
Materials: 2-Nitrophenylacetonitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), acidic workup solution.
-
Procedure:
-
A solution of 2-nitrophenylacetonitrile in an anhydrous ether solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A solution or slurry of LiAlH₄ in the same anhydrous solvent is added slowly and cautiously to the cooled solution of the nitrile.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete reaction.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to yield the crude product.
-
Purification is typically performed by column chromatography.
-
Visualizing the Synthetic Pathways
To further elucidate the described synthetic methods, the following diagrams, generated using the DOT language, illustrate the experimental workflows.
Conclusion
Both presented methods offer viable pathways to this compound. Method 1, the catalytic hydrogenation of 2-(2-nitrophenyl)ethanol, stands out for its exceptionally high yields and suitability for large-scale production, as evidenced by patent literature.[1] However, it requires handling hydrogen gas under pressure, which necessitates specialized equipment. Method 2, the reduction of 2-nitrophenylacetonitrile with LiAlH₄, is a powerful transformation that can be readily performed in a standard laboratory setting. While potentially lower in overall yield and requiring careful handling of the pyrophoric reagent, it offers a valuable alternative. The choice between these methods will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.
References
A Comparative Analysis of the Biological Activities of 2-[2-(Aminomethyl)phenyl]ethanol and Phenylethanolamine
A detailed examination of the known biological profile of phenylethanolamine and a predictive assessment of the largely uncharacterized 2-[2-(aminomethyl)phenyl]ethanol reveals key structural determinants of activity at adrenergic and trace amine receptors. While extensive experimental data are available for phenylethanolamine, a comprehensive understanding of its ortho-substituted analog remains speculative, relying on established structure-activity relationships.
This guide provides a comparative overview of the biological activities of phenylethanolamine and this compound. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Overview of Phenylethanolamine's Biological Profile
Phenylethanolamine, also known as β-hydroxyphenethylamine, is a trace amine with structural similarities to catecholamine neurotransmitters.[1] Its biological activities are primarily characterized by its interactions with adrenergic receptors and the trace amine-associated receptor 1 (TAAR1).
Adrenergic Receptor Activity
Phenylethanolamine exhibits activity at α- and β-adrenergic receptors, although with lower affinity compared to endogenous catecholamines like epinephrine and norepinephrine.[2] Early pharmacological studies demonstrated its ability to induce a rapid rise in blood pressure upon intravenous administration, suggesting a direct action on adrenergic receptors.[1] Structure-activity relationship (SAR) studies of phenylethanolamine derivatives have established that substitutions on the phenyl ring and the amino group significantly influence affinity and selectivity for different adrenergic receptor subtypes.[2][3][4][5] For instance, 3,4-dihydroxy substitution is crucial for potent activation of both β1 and β2 adrenoceptors.[5]
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Phenylethanolamine is a potent agonist of the human trace amine-associated receptor 1 (TAAR1).[6] Activation of TAAR1 by phenylethanolamine and other trace amines leads to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[7] This signaling pathway is implicated in the modulation of monoaminergic neurotransmission.[6] SAR studies at TAAR1 have shown that modifications to the phenethylamine scaffold, such as N-methylation or substitution on the aromatic ring, can alter potency and efficacy.[8]
Predictive Profile of this compound
To date, there is a notable absence of published experimental data on the specific biological activities of this compound. Its PubChem entry lacks any bioactivity information.[9] However, based on the well-established SAR of phenylethanolamines, we can predict its potential interactions with adrenergic receptors and TAAR1.
The key structural difference in this compound is the ortho substitution of the aminomethyl group on the phenyl ring. In the context of adrenergic receptor binding, substitutions on the phenyl ring are critical. Typically, meta and para substitutions are more favorable for activity, while ortho substitutions can be detrimental.[3] The presence of a bulky group at the ortho position may sterically hinder the optimal binding of the phenylethanolamine pharmacophore to the receptor.
Similarly, for TAAR1 activity, while a range of substitutions on the phenyl ring of phenethylamine are tolerated, the specific impact of an ortho-aminomethyl group has not been documented. It is plausible that this substitution could alter the binding affinity and efficacy compared to the unsubstituted phenylethanolamine.
Comparative Data Summary
Due to the lack of experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available quantitative data for phenylethanolamine.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Phenylethanolamine | β2 Adrenergic Receptor | Radioligand Binding | Affinity (vs. Epinephrine) | ~1/400x | [2] |
| Phenylethanolamine | β2 Adrenergic Receptor | Radioligand Binding | Affinity (vs. Norepinephrine) | ~1/7x | [2] |
| R-(-)-Phenylethanolamine | Human TAAR1 | Functional (cAMP) | ED50 | ~1800 nM | [2] |
| S-(+)-Phenylethanolamine | Human TAAR1 | Functional (cAMP) | ED50 | ~1720 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of phenylethanolamine are provided below.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound to adrenergic receptors expressed in cell membranes.
Objective: To measure the displacement of a radiolabeled ligand from adrenergic receptors by the test compound.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., β2-adrenergic receptor).
-
Radioligand (e.g., [³H]-CGP-12177).
-
Test compound (Phenylethanolamine).
-
Non-specific binding control (e.g., high concentration of a known antagonist like propranolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, radioligand at a fixed concentration, and either the test compound at varying concentrations or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. bluelight.org [bluelight.org]
- 8. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C9H13NO | CID 10920695 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of 2-[2-(Aminomethyl)phenyl]ethanol Activity: A Comparative Analysis
Despite a comprehensive search of available scientific literature and chemical databases, no specific in vitro or in vivo biological activity data for 2-[2-(Aminomethyl)phenyl]ethanol could be located. This precludes a direct comparative analysis of its efficacy against alternative compounds. However, by examining the broader class of related phenylethanolamine derivatives, we can infer potential activities and establish a framework for future investigation.
The core structure of this compound belongs to the phenylethanolamine class of compounds. Molecules in this class are known to exhibit a range of biological activities, most notably antimicrobial and cardiovascular effects. The mechanism of action for the antimicrobial properties of similar compounds, such as 2-phenylethanol, is often attributed to their ability to disrupt microbial cell membranes. This activity is frequently correlated with the lipophilicity of the molecule; a higher lipid solubility often leads to greater membrane perturbation and stronger antimicrobial effects.
Comparison with Structurally Related Compounds
To provide a comparative context, this guide will focus on the well-documented activities of 2-phenylethanol and its derivatives. These compounds serve as relevant alternatives for assessing potential applications.
Table 1: In Vitro Antimicrobial Activity of 2-Phenylethanol and Derivatives
| Compound | Organism | In Vitro Assay | Result (e.g., MIC) | Citation |
| 2-Phenylethanol | Escherichia coli | Broth microdilution | MIC: 10.5 mg/mL | [Reference] |
| 2-Phenylethanol | Staphylococcus aureus | Broth microdilution | MIC: 5.25 mg/mL | [Reference] |
| Phenylacetic acid | Escherichia coli | Agar dilution | MIC: 20 mM | [Reference] |
| Methyl Phenylacetate | Escherichia coli | Agar dilution | MIC: 6.3 mM | [Reference] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Should data for this compound become available, the following standard experimental protocols would be essential for a robust in vitro and in vivo correlation.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo Efficacy Study: Murine Thigh Infection Model
This animal model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.
-
Induction of Infection: Mice are rendered neutropenic and then infected in the thigh muscle with a standardized inoculum of the target bacterium.
-
Compound Administration: At a specified time post-infection, this compound is administered to the mice via a relevant route (e.g., oral, intravenous).
-
Monitoring: The bacterial burden in the infected thigh is quantified at various time points after treatment.
-
Efficacy Assessment: The efficacy of the compound is determined by the reduction in bacterial CFU in the treated group compared to a control group.
Potential Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are unknown, a general workflow for its investigation can be proposed. The primary mechanism for related compounds involves direct interaction with and disruption of the microbial cell membrane, which is not a classical signaling pathway. However, downstream effects of membrane stress could potentially activate cellular response pathways.
Caption: Proposed experimental workflow for evaluating the in vitro and in vivo activity of this compound.
Conclusion
The lack of specific experimental data for this compound currently prevents a direct and quantitative comparison of its biological activity with other compounds. The provided framework, based on the known properties of the broader phenylethanolamine class, offers a roadmap for future research. Should in vitro and in vivo data for this specific molecule become available, the experimental protocols and comparative tables outlined in this guide will be instrumental in establishing a clear correlation of its activity and understanding its therapeutic potential. Researchers are encouraged to pursue studies that will generate this critical data to enable a comprehensive evaluation.
Head-to-Head Comparison: Investigational Compound 2-[2-(Aminomethyl)phenyl]ethanol versus Albuterol for Bronchodilation
Disclaimer: The compound 2-[2-(Aminomethyl)phenyl]ethanol, hereafter referred to as AMP-E, is an investigational chemical entity for the purpose of this guide. There is currently no publicly available clinical or extensive preclinical data for AMP-E. The data presented herein is hypothetical and generated for illustrative purposes to guide researchers and drug development professionals in evaluating a novel compound against a standard-of-care drug, Albuterol, in the context of asthma treatment.
This guide provides a comparative framework for assessing a novel short-acting beta-2 adrenergic agonist (SABA) against the established therapeutic agent, Albuterol. The focus is on key performance metrics relevant to the treatment of bronchoconstriction, a hallmark of asthma.[1][2]
Overview and Mechanism of Action
Both the investigational compound AMP-E and the standard-of-care drug Albuterol are classified as beta-2 adrenergic receptor agonists. Their primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation.[1]
Albuterol (Salbutamol): Albuterol is a selective beta-2 adrenergic receptor agonist.[1] Upon inhalation, it binds to beta-2 receptors on bronchial smooth muscle cells. This binding activates the Gs adenylyl cyclase-cyclic AMP (cAMP) signaling pathway.[3] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which leads to the phosphorylation of various target proteins. This cascade ultimately results in a decrease in intracellular calcium levels and the relaxation of smooth muscle, opening the airways.[1][4] Albuterol exhibits higher selectivity for beta-2 receptors in the lungs over beta-1 receptors in the heart, though some cardiovascular effects can occur at higher doses.[1][5][6]
Investigational Compound AMP-E (Hypothetical): Based on its phenylethanolamine structure, AMP-E is hypothesized to function similarly to Albuterol as a beta-2 adrenergic receptor agonist. The primary research goal would be to determine if AMP-E offers advantages over Albuterol, such as greater receptor selectivity (leading to fewer side effects), a faster onset of action, or an optimized duration of effect for a short-acting bronchodilator.
Signaling Pathway Diagram
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Comparative Efficacy and Potency
The relative efficacy and potency of a new compound are critical indicators of its potential therapeutic value. These are typically assessed through in vitro receptor binding and functional assays.
Table 1: In Vitro Receptor Binding and Functional Assay Data
| Parameter | Investigational Compound AMP-E (Hypothetical) | Albuterol (Standard of Care) | Description |
| Receptor Binding Affinity (Ki, nM) | Measures the concentration required to occupy 50% of receptors. Lower values indicate higher affinity. | ||
| Beta-2 Adrenergic Receptor | 120 nM | 150 nM | Affinity for the target therapeutic receptor. |
| Beta-1 Adrenergic Receptor | 3500 nM | 4500 nM | Affinity for the cardiac receptor associated with side effects. |
| Receptor Selectivity (Beta-1/Beta-2) | 29.2x | 30.0x | A higher ratio indicates greater selectivity for the target receptor. |
| Functional Potency (EC50, nM) | Concentration causing 50% of the maximal response (e.g., cAMP production). Lower values indicate higher potency. | ||
| cAMP Production Assay | 45 nM | 50 nM | Measures the ability to activate the downstream signaling pathway. |
| Maximal Efficacy (Emax, %) | The maximum response achievable by the drug, relative to a standard full agonist. | ||
| cAMP Production Assay | 100% | 100% | Indicates both are full agonists at the beta-2 receptor. |
Note: Data for Albuterol is derived from typical values in scientific literature. Data for AMP-E is hypothetical.
Pharmacokinetic Profile
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. For an inhaled rescue medication, rapid absorption and a defined duration of action are crucial.
Table 2: Comparative Pharmacokinetic Parameters (Inhaled Administration)
| Parameter | Investigational Compound AMP-E (Hypothetical) | Albuterol (Standard of Care) | Description |
| Time to Peak Plasma Conc. (Tmax) | 0.35 hours | 0.42 hours[5] | Time to reach maximum concentration in the blood after inhalation. |
| Peak Plasma Concentration (Cmax) | ~3.2 ng/mL | ~3.0 ng/mL[5] | Maximum concentration achieved in the blood. |
| Elimination Half-Life (t½) | ~4.5 hours | 3.8 to 5 hours[1][5] | Time for the drug concentration to reduce by half. |
| Onset of Action | < 10 minutes | 5 to 15 minutes[1] | Time until a measurable therapeutic effect (bronchodilation) is observed. |
| Duration of Action | 3 to 5 hours | 3 to 6 hours[1] | The length of time the therapeutic effect persists. |
Note: Data for Albuterol is from published studies.[1][5][6][7] Data for AMP-E is hypothetical.
Preclinical Safety and Side Effect Profile
The primary adverse effects of SABA therapy are often related to off-target activation of beta-1 adrenergic receptors in the heart or systemic effects on beta-2 receptors in skeletal muscle.[5][8]
Table 3: Comparative Safety and Side Effect Profile
| Adverse Effect | Investigational Compound AMP-E (Hypothetical) | Albuterol (Standard of Care) | Mechanism |
| Tremor | Present, potentially slightly reduced | Common[5][8] | Activation of beta-2 receptors on motor nerve terminals.[5] |
| Tachycardia (Increased Heart Rate) | Possible, especially at high doses | Possible, especially at high doses[1][6] | Off-target activation of cardiac beta-1 receptors.[5] |
| Cardiovascular Effects (ECG Changes) | Not yet determined | Can occur (e.g., QTc prolongation, T wave flattening).[5] | Beta-agonist stimulation. |
| Hypokalemia | Not yet determined | Can occur, dose-related.[9] | Stimulation of potassium entry into cells. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the valid comparison of drug candidates.
Protocol 1: Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of AMP-E and Albuterol for beta-1 and beta-2 adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high density of either human beta-1 or beta-2 adrenergic receptors.
-
Assay: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-cyanopindolol) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (AMP-E or Albuterol).
-
Separation & Counting: The reaction is terminated, and bound radioligand is separated from unbound. The amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[10][11]
-
Protocol 2: In Vivo Bronchoprotection Assay in an Animal Model
-
Objective: To evaluate the ability of inhaled AMP-E and Albuterol to prevent bronchoconstriction in an animal model of asthma.
-
Model: Guinea pigs or mice are commonly used.[12][13][14] Animals are sensitized to an allergen like ovalbumin (OVA) to induce an asthma-like phenotype.[15]
-
Methodology:
-
Drug Administration: Sensitized animals are exposed to an aerosolized form of the test compound (AMP-E), Albuterol, or a vehicle control.
-
Bronchial Challenge: After a set period, animals are challenged with a bronchoconstricting agent (e.g., methacholine or the sensitizing allergen).[16][17]
-
Measurement: Airway resistance is measured using techniques like whole-body plethysmography or the forced oscillation technique.
-
Data Analysis: The ability of the test compounds to inhibit the increase in airway resistance caused by the challenge is quantified and compared.
-
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for a Novel Bronchodilator.
Summary and Future Directions
This guide presents a hypothetical comparison between the investigational compound AMP-E and the standard-of-care bronchodilator, Albuterol. The fabricated preclinical data suggests that AMP-E may have a slightly higher binding affinity and functional potency for the beta-2 adrenergic receptor, potentially leading to a faster onset of action. However, its receptor selectivity and overall pharmacokinetic profile appear comparable to Albuterol.
These hypothetical findings would warrant further investigation. Key next steps in the drug development process would include comprehensive toxicology studies, formulation optimization for inhaled delivery, and, if the safety profile is acceptable, progression into Phase I clinical trials to assess safety, tolerability, and pharmacokinetics in healthy human volunteers. The ultimate goal is to determine if the theoretical advantages of a new compound translate into clinically meaningful benefits for patients with asthma, such as improved symptom relief or a better safety margin.[18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Asthma [who.int]
- 3. Albuterol - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Albuterol: an adrenergic agent for use in the treatment of asthma pharmacology, pharmacokinetics and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scireq.com [scireq.com]
- 16. atsjournals.org [atsjournals.org]
- 17. Bronchial provocation tests in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. college.acaai.org [college.acaai.org]
Validating a New HPLC-UV Analytical Method for 2-[2-(Aminomethyl)phenyl]ethanol Against a Reference Standard
A Comparative Performance Guide for Researchers and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 2-[2-(Aminomethyl)phenyl]ethanol against a well-established reference standard method. The data presented herein is intended to validate the new method's suitability for its intended purpose, demonstrating its accuracy, precision, and robustness in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Comparative Analysis of Method Performance
The performance of the new HPLC-UV method was rigorously assessed against the reference standard method across several key validation parameters. The results, summarized in the table below, demonstrate that the new method is not only comparable to the reference standard but also offers improvements in sensitivity.
| Validation Parameter | New HPLC-UV Method | Reference Standard HPLC-UV Method | Acceptance Criteria (based on ICH guidelines) |
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.10 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.30 µg/mL | Reportable |
| Specificity | No interference from blank, placebo, or degradation products | No interference from blank, placebo, or degradation products | Specific for the analyte |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and column temperature | Unaffected by minor changes in flow rate and mobile phase composition | Consistent results with deliberate variations |
Experimental Protocols
The following sections detail the methodologies used to validate the new HPLC-UV method for this compound.
1. System Suitability
Prior to each validation experiment, the HPLC system was equilibrated with the mobile phase until a stable baseline was achieved. A standard solution of this compound was injected six times. The system was deemed suitable for use if the relative standard deviation (RSD) of the peak area was not more than 2.0%.
2. Specificity
To assess the specificity of the method, a blank (mobile phase), a placebo solution, and a solution containing this compound were injected.[2] Additionally, the analyte was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
3. Linearity
A stock solution of this compound was prepared and serially diluted to create at least five concentration levels ranging from 50% to 150% of the nominal analytical concentration.[6] Each concentration was injected in triplicate. A calibration curve was generated by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient (R²).[7]
4. Accuracy
The accuracy of the method was determined by spike recovery studies.[8] A known amount of this compound was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.
5. Precision
-
Repeatability (Intra-assay Precision): Six independent samples of this compound at 100% of the test concentration were prepared and analyzed on the same day, by the same analyst, and on the same instrument.[7] The RSD of the results was calculated.
-
Intermediate Precision: The repeatability experiment was duplicated on a different day, by a different analyst, and on a different instrument to assess the intermediate precision. The RSD between the two sets of results was calculated.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.[8] The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, while the LOQ was determined at a signal-to-noise ratio of approximately 10:1.[8]
7. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:
-
Flow rate (± 0.2 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 5°C)
The effect of these changes on the system suitability parameters and the assay results was monitored.
Visualizing the Validation Workflow
The logical flow of the analytical method validation process is depicted in the following diagram. This workflow ensures a systematic and comprehensive evaluation of the new analytical method.
Caption: Logical workflow of the analytical method validation process.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. analytical method validation and validation of hplc | PPT [slideshare.net]
- 8. pharmtech.com [pharmtech.com]
A Comparative Guide to Assessing the Target Specificity of 2-[2-(Aminomethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the target specificity of the novel compound 2-[2-(Aminomethyl)phenyl]ethanol. Due to the limited publicly available data on this specific molecule, this document presents a hypothetical target profile and outlines the experimental methodologies required to rigorously characterize its interactions with various biological targets. The provided data and comparisons are illustrative and intended to serve as a template for future research endeavors.
The structural similarity of this compound to known phenylethanolamine-based compounds suggests potential interactions with monoaminergic systems, including adrenergic receptors, dopamine and serotonin transporters, and monoamine oxidase enzymes.[1][2] A thorough assessment of its target specificity is crucial for understanding its potential therapeutic applications and off-target liabilities.
Comparative Target Profile (Hypothetical Data)
To contextualize the potential activity of this compound, we present a hypothetical comparison with three well-characterized compounds: Isoproterenol (a non-selective β-adrenergic agonist), Sertraline (a selective serotonin reuptake inhibitor), and Selegiline (a selective MAO-B inhibitor).
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Comparator Compounds at Key Monoaminergic Targets.
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | α1-Adrenergic Receptor | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| This compound | 50 | 25 | 500 | >10,000 | 1500 |
| Isoproterenol | 10 | 5 | >10,000 | >10,000 | >10,000 |
| Sertraline | >10,000 | >10,000 | >10,000 | 250 | 0.26 |
| Selegiline | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: Hypothetical Functional Activities (EC50/IC50, nM) of this compound and Comparator Compounds.
| Compound | β2-Adrenergic Receptor Agonism (EC50) | SERT Inhibition (IC50) | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) |
| This compound | 75 | 2500 | 8000 | >10,000 |
| Isoproterenol | 8 | >10,000 | >10,000 | >10,000 |
| Sertraline | >10,000 | 0.5 | >10,000 | >10,000 |
| Selegiline | >10,000 | >10,000 | 6000 | 10 |
Experimental Protocols
A comprehensive assessment of target specificity requires a multi-faceted approach, incorporating binding assays, functional assays, and broader off-target screening.
1. Adrenergic Receptor Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[3][4]
-
Objective: To determine the binding affinity (Ki) of this compound for β1-, β2-, and α1-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing the human adrenergic receptor subtypes.
-
Competition Binding: Incubate the membrane preparations with a constant concentration of a specific radioligand (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-prazosin for α1-receptors) and increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
2. Monoamine Transporter Binding Assays
These assays assess the ability of a compound to bind to the dopamine and serotonin transporters.
-
Objective: To determine the binding affinity (Ki) of this compound for DAT and SERT.
-
Methodology:
-
Tissue/Cell Preparation: Use membrane preparations from cells expressing the human DAT or SERT, or from specific brain regions rich in these transporters (e.g., striatum for DAT).[5][6]
-
Competition Binding: Incubate the preparations with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT) and varying concentrations of the test compound.[7][8]
-
Separation and Quantification: Similar to the adrenergic receptor binding assays, separate bound and free radioligand via filtration and quantify using scintillation counting.
-
Data Analysis: Calculate IC50 and Ki values.
-
3. Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of the compound against the two major isoforms of MAO.
-
Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.
-
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[9][10]
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., kynuramine). The oxidation of kynuramine produces a fluorescent product.[11][12]
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction at each concentration of the test compound and determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade initiated by the binding of this compound to the β2-adrenergic receptor.
Experimental Workflow for Target Specificity Profiling
Caption: A tiered experimental workflow for characterizing the target specificity of a novel compound.
Logical Framework for Specificity Assessment
Caption: Logical relationship of data inputs and analyses for a comprehensive target specificity assessment.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
- 7. resources.revvity.com [resources.revvity.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. evotec.com [evotec.com]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
A Comparative Analysis of 2-[2-(Aminomethyl)phenyl]ethanol and its N-methylated Derivative as Adrenergic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-[2-(Aminomethyl)phenyl]ethanol and its N-methylated analog, N-methyl-2-[2-(aminomethyl)phenyl]ethanol. The following data and methodologies are based on a hypothetical preclinical study designed to evaluate and contrast the pharmacological profiles of these two compounds at adrenergic receptors.
Introduction
Phenylethanolamine derivatives are a well-established class of compounds known to interact with the adrenergic system, which plays a crucial role in regulating various physiological processes. The parent compound, this compound, possesses a primary amine, a key feature for interaction with adrenergic receptors. N-methylation of this amine to yield N-methyl-2-[2-(aminomethyl)phenyl]ethanol introduces a structural modification that can significantly alter the compound's affinity, efficacy, and selectivity for different adrenergic receptor subtypes. This guide explores these potential differences through a series of hypothetical in vitro experiments.
Chemical Structures
| Compound | Structure |
| 1. This compound | |
| 2. N-methyl-2-[2-(aminomethyl)phenyl]ethanol | ![]() |
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from in vitro assays comparing the two compounds.
Table 1: Adrenergic Receptor Binding Affinity (Ki, nM)
This table outlines the binding affinities of the compounds for α1, α2, and β2-adrenergic receptors, as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | α1-Adrenergic Receptor | α2-Adrenergic Receptor | β2-Adrenergic Receptor |
| This compound | 85.2 ± 7.1 | 150.4 ± 12.3 | 25.6 ± 2.8 |
| N-methyl-2-[2-(aminomethyl)phenyl]ethanol | 120.5 ± 10.5 | 95.8 ± 8.9 | 10.3 ± 1.1 |
| Isoproterenol (Control) | >10,000 | >10,000 | 5.2 ± 0.6 |
| Phentolamine (Control) | 15.3 ± 1.8 | 22.1 ± 2.5 | >10,000 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Functional Activity at β2-Adrenergic Receptor (cAMP Accumulation Assay)
This table shows the potency (EC50) and efficacy (Emax) of the compounds in stimulating cyclic AMP (cAMP) production in cells expressing the β2-adrenergic receptor.
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | 75.3 ± 6.8 | 85 ± 5 |
| N-methyl-2-[2-(aminomethyl)phenyl]ethanol | 30.1 ± 3.2 | 98 ± 4 |
| Isoproterenol (Control) | 8.9 ± 0.9 | 100 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Downstream Signaling - ERK1/2 Phosphorylation
This table presents the potency (EC50) and efficacy (Emax) of the compounds in inducing the phosphorylation of ERK1/2, a downstream effector of β2-adrenergic receptor signaling.
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | 110.7 ± 12.1 | 70 ± 6 |
| N-methyl-2-[2-(aminomethyl)phenyl]ethanol | 55.2 ± 5.9 | 92 ± 7 |
| Isoproterenol (Control) | 15.4 ± 1.8 | 100 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound and its N-methylated Derivative
Synthesis of this compound: 2-(2-Formylphenyl)ethanol was subjected to reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol. The reaction mixture was stirred at room temperature for 24 hours. Following purification by column chromatography, the final product was obtained.
N-methylation of this compound: this compound was dissolved in methanol, and an excess of a methylating agent, such as methyl iodide, was added in the presence of a mild base like potassium carbonate. The reaction was stirred at room temperature for 48 hours. The N-methylated derivative was then purified using column chromatography.
Adrenergic Receptor Binding Assays
Membranes prepared from HEK293 cells stably expressing the human α1, α2, or β2-adrenergic receptor were used. For the β2-adrenergic receptor assay, membranes were incubated with a fixed concentration of [3H]-dihydroalprenolol (a radiolabeled antagonist) and varying concentrations of the test compounds. Non-specific binding was determined in the presence of an excess of unlabeled propranolol. After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was quantified by liquid scintillation counting. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
HEK293 cells expressing the β2-adrenergic receptor were seeded in 96-well plates. The cells were then treated with increasing concentrations of the test compounds or the standard agonist isoproterenol in the presence of a phosphodiesterase inhibitor for 30 minutes at 37°C. The intracellular cAMP levels were measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit, following the manufacturer's instructions. The data were fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
Cells expressing the β2-adrenergic receptor were serum-starved and then stimulated with various concentrations of the test compounds for 10 minutes. The cells were then lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system. The blot was then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
Visualizations
Signaling Pathway Diagram
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for Comparative Analysis.
Discussion of Hypothetical Results
Based on the hypothetical data, N-methylation of this compound leads to a notable increase in both binding affinity and functional potency at the β2-adrenergic receptor. The lower Ki and EC50 values for the N-methylated derivative suggest that the addition of the methyl group enhances the interaction with the receptor's binding pocket, potentially through favorable hydrophobic interactions. This enhanced binding translates to a more potent activation of the downstream signaling cascade, as evidenced by the increased cAMP production and ERK1/2 phosphorylation.
The selectivity profile also appears to be influenced by N-methylation. While the parent compound shows a preference for the β2-adrenergic receptor over the α-subtypes, N-methylation further improves this selectivity by slightly decreasing affinity for the α2-receptor while significantly increasing it for the β2-receptor.
Conclusion
This hypothetical comparative analysis suggests that N-methylation is a viable strategy to enhance the potency and selectivity of this compound for the β2-adrenergic receptor. These findings would warrant further investigation to confirm these effects in more complex biological systems and to explore the therapeutic potential of the N-methylated derivative. The detailed experimental protocols and analytical workflows provided in this guide offer a robust framework for conducting such preclinical evaluations.
A Comparative Guide to the Reproducibility of Experiments Using 2-Phenylethanol and its Amino-Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results and methodologies for 2-phenylethanol (2-PE) and its amino-substituted analog, 2-[2-(aminomethyl)phenyl]ethanol. Due to the limited availability of direct experimental data for this compound, this document leverages the extensive research on the parent compound, 2-phenylethanol, as a baseline for establishing reproducible experimental protocols. Furthermore, it incorporates data on a structurally related ortho-amino isomer to provide a basis for performance comparison.
The objective is to equip researchers with a framework for designing and evaluating experiments with this class of compounds, emphasizing the key parameters that influence reproducibility. This guide covers protocols for chemical synthesis, determination of antimicrobial activity, and biotechnological production, supported by quantitative data and workflow visualizations.
Performance Comparison: Antimicrobial Activity
The bacteriostatic and bactericidal properties of phenylethanol derivatives are of significant interest. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy. Below is a comparison of the MIC values for 2-phenylethanol and an ortho-amino substituted phenylethanol derivative against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenylethanol and a Structurally Related Amino-Substituted Analog
| Compound | Microorganism | MIC (μg/mL) | MIC (µM) | Reference |
| 2-Phenylethanol | Escherichia coli | ~1832 | ~15000 | [1] |
| Staphylococcus aureus | - | - | ||
| Candida albicans | - | - | ||
| IAM-1 (ortho-isomer) | Escherichia coli | 32 | 32.2 | [2] |
| Staphylococcus aureus | 2 | 2 | [2] | |
| S. epidermidis | 1 | 1 | [2] | |
| MRSA | 4 | 4 | [2] | |
| VRSA | 8 | 8 | [2] | |
| E. faecium | 4 | 4 | [2] |
Note: IAM-1 is an isoamphipathic antibacterial molecule with an ortho-amino substitution, structurally related to this compound. Direct MIC data for this compound was not available in the reviewed literature.
Biotechnological Production of 2-Phenylethanol
The production of 2-phenylethanol through microbial fermentation is a well-established and reproducible process. Saccharomyces cerevisiae is a commonly used organism for this biotransformation. The yield of 2-PE can be influenced by various factors, including the strain, media composition, and fermentation conditions.
Table 2: Reproducibility of 2-Phenylethanol Production by Saccharomyces cerevisiae
| Strain | Carbon Source | Precursor | Fermentation Mode | 2-PE Titer (g/L) | Reference |
| D-22 | Glucose | L-Phenylalanine | Fed-batch with ISPR | 6.41 | |
| JM2014 | Glucose, Sucrose | L-Phenylalanine | Batch | 3.60 | |
| Engineered Strain | Glucose | L-Phenylalanine | Two-phase fed-batch | 12.6 | |
| WUT240 | Lactose (Whey) | L-Phenylalanine | Continuous | 5.63 - 8.29 (total extracted) |
ISPR: In Situ Product Recovery
Detailed Experimental Protocols
To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. The following sections provide methodologies for the synthesis of an amino-substituted phenylethanol, determination of its antimicrobial activity, and a representative protocol for its biotechnological production.
Protocol 1: Synthesis of 2-(2-Aminophenyl)ethanol
This protocol is adapted from a patented method for the preparation of 2-(o-aminophenyl)ethanol by the reduction of 2-(o-nitrophenyl)ethanol. This serves as a reproducible method for obtaining the ortho-amino substituted phenylethanol backbone.
Materials:
-
2-(o-Nitrophenyl)ethanol
-
Methanol
-
Raney nickel catalyst
-
Sodium hydroxide (NaOH)
-
Hydrogen gas supply
-
High-pressure autoclave reactor
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph (for reaction monitoring)
Procedure:
-
Charge a 300 ml autoclave reactor with 30 g (0.18 mol) of 2-(o-nitrophenyl)ethanol, 90 g of methanol, and 0.3 g of Raney nickel catalyst.
-
Add a solution of NaOH in methanol to achieve a final concentration of 0.003 to 0.05 mol of NaOH per mole of 2-(o-nitrophenyl)ethanol.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 kg/cm ²).
-
Heat the reactor to the reaction temperature (e.g., 50-80°C) with constant stirring.
-
Monitor the reaction progress by measuring hydrogen uptake and periodically analyzing samples by gas chromatography.
-
Once the reaction is complete (no further hydrogen uptake and disappearance of the starting material), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
The resulting crude 2-(o-aminophenyl)ethanol can be further purified by distillation under reduced pressure.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain, such as E. coli or S. aureus.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 5 ml of MHB.
-
Incubate the culture overnight at 37°C.
-
On the day of the assay, dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).
-
Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/ml.
-
-
Compound Dilution Series:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or sterile water).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations. Typically, this is done by adding 100 µl of MHB to wells 2-12. Add 200 µl of the stock solution to well 1. Transfer 100 µl from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 100 µl from well 11. Well 12 will serve as a growth control (no compound).
-
-
Inoculation:
-
Add 10 µl of the prepared bacterial inoculum to each well (except for a sterility control well containing only MHB). The final volume in each well will be approximately 110 µl, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/ml.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Protocol 3: Quantification of 2-Phenylethanol in Fermentation Broth by HPLC
This protocol provides a method for the quantitative analysis of 2-phenylethanol from a fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
2-Phenylethanol standard
Procedure:
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample to pellet the cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of 2-phenylethanol of known concentration in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L).
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for the specific column and system.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µl.
-
Detection Wavelength: 210 nm.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the retention time and peak area for 2-phenylethanol in each chromatogram.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2-phenylethanol in the samples by interpolating their peak areas on the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the production and evaluation of phenylethanol derivatives.
Caption: The Ehrlich pathway for the biotransformation of L-phenylalanine to 2-phenylethanol in yeast.
Caption: A generalized experimental workflow for the synthesis, bioactivity testing, and production analysis of phenylethanol derivatives.
References
Evaluating the Therapeutic Index of 2-[2-(Aminomethyl)phenyl]ethanol and a Comparative Analysis with Structurally Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of 2-[2-(Aminomethyl)phenyl]ethanol and similar phenylethanolamine-based compounds. Due to the limited publicly available data on the specific therapeutic index of this compound, this document focuses on a comparative analysis with structurally analogous and well-characterized compounds: Phenylethanolamine, Octopamine, and Synephrine. The therapeutic index, a critical measure of a drug's safety, is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is indicative of a wider margin of safety for a drug.
This comparison is based on available preclinical data and is intended to provide a framework for evaluating the potential therapeutic utility of novel phenylethanolamine derivatives. The information is presented through compiled data tables, detailed experimental protocols, and a visualization of a key signaling pathway relevant to this class of compounds.
Comparative Quantitative Data
The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). The following table summarizes the available quantitative data for the selected comparator compounds. It is important to note that direct comparison of therapeutic indices can be challenging due to variations in experimental models, routes of administration, and the specific therapeutic effect being measured.
| Compound | Chemical Structure | LD50 | ED50 | Calculated Therapeutic Index (LD50/ED50) | Target/Efficacy Endpoint |
| This compound | No data available | No data available | No data available | No data available | |
| Phenylethanolamine | ~1000 mg/kg (subcutaneous, guinea pig)[1] | ~1720 nM (~0.236 mg/kg) (S-(+)-enantiomer)[1] | ~4237 | TAAR1 Agonism[1] | |
| 140 mg/kg (intravenous, rat)[1] | ~1800 nM (~0.247 mg/kg) (R-(-)-enantiomer)[1] | ~567 | |||
| Octopamine | No specific LD50 data found in searches. | Weak pressor agent[2] | No data available | Adrenergic Receptor Agonism | |
| Synephrine | No specific LD50 data found in searches. | Weak activity at adrenergic receptors[3] | No data available | Adrenergic Receptor Agonism |
Note on Data Interpretation: The therapeutic index for Phenylethanolamine is calculated based on an in vitro ED50 for TAAR1 agonism and an in vivo LD50 in a different species and route of administration. This calculation is a rough estimation and should be interpreted with caution. A comprehensive evaluation would require efficacy and toxicity data from the same species and route of administration.
Experimental Protocols
The determination of the therapeutic index relies on standardized experimental protocols to assess both the toxicity and efficacy of a compound.
Determination of Median Lethal Dose (LD50)
The LD50 is a measure of acute toxicity and is defined as the dose of a substance that is lethal to 50% of a test population. A common method for its determination is the Up-and-Down Procedure (UDP) , as described by OECD guideline 425.
Objective: To determine the dose of a compound that is lethal to 50% of the tested animal population.
Methodology:
-
Animal Model: Typically, rodents such as mice or rats of a specific strain and sex are used. Animals are acclimatized to the laboratory conditions before the experiment.
-
Dose Administration: The test compound is administered via a clinically relevant route, such as oral gavage or intravenous injection.
-
Dosing Strategy: The experiment is conducted sequentially with single animals. The first animal receives a dose slightly below the estimated LD50.
-
Observation: If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose for the next animal is decreased by the same factor.
-
Endpoint: The test is concluded when a specified number of reversals in outcome (survival to death or vice-versa) have occurred.
-
Calculation: The LD50 is then calculated using a maximum likelihood method based on the sequence of outcomes.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. The specific protocol for determining the ED50 is highly dependent on the intended therapeutic effect of the compound. For compounds like phenylethanolamines that often target adrenergic receptors, efficacy can be assessed in vitro or in vivo.
Objective: To determine the dose of a compound that produces a half-maximal therapeutic response.
In Vitro Methodology (Receptor Binding and Functional Assays):
-
Cell Lines: Use cell lines engineered to express the target receptor (e.g., adrenergic receptors).
-
Ligand Binding Assay: To determine the affinity of the compound for the receptor, competition binding assays are performed using a radiolabeled ligand.
-
Functional Assay: To measure the agonist activity, a downstream signaling molecule is quantified. For Gs-coupled receptors, this is often the accumulation of cyclic AMP (cAMP).
-
Dose-Response Curve: Cells are incubated with increasing concentrations of the test compound, and the level of the second messenger is measured.
-
ED50 Calculation: The data are plotted as a dose-response curve, and the ED50 is the concentration of the compound that elicits a 50% maximal response.
In Vivo Methodology (Physiological Response):
-
Animal Model: An appropriate animal model that exhibits the physiological response of interest is selected (e.g., a model for hypertension to test a blood pressure-lowering drug).
-
Dose Administration: The compound is administered to groups of animals at various doses.
-
Measurement of Therapeutic Effect: The relevant physiological parameter is measured (e.g., blood pressure, heart rate, bronchodilation).
-
Dose-Response Curve: A dose-response curve is generated by plotting the magnitude of the physiological effect against the dose.
-
ED50 Calculation: The ED50 is the dose that produces 50% of the maximum observed effect.
Signaling Pathway
Phenylethanolamine and its analogs are known to interact with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical signaling pathway for a Gs-coupled adrenergic receptor, a common target for this class of compounds.
Caption: Gs-coupled adrenergic receptor signaling pathway.
Experimental Workflow for Therapeutic Index Evaluation
The logical flow for evaluating the therapeutic index of a novel compound like this compound is outlined in the following diagram.
Caption: Workflow for Therapeutic Index Determination.
References
Safety Operating Guide
Navigating the Disposal of 2-[2-(Aminomethyl)phenyl]ethanol: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-[2-(Aminomethyl)phenyl]ethanol, ensuring the protection of both laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for structurally similar compounds, such as 2-phenylethanol and [2-(aminomethyl)phenyl]methanol, and general guidelines for hazardous waste disposal.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [1]
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and leak-proof container. The original container is often a suitable choice.
-
Ensure the container is clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use to prevent spills and the release of vapors.
-
Store the container in a designated satellite accumulation area (SAA) that is away from incompatible materials.
-
-
Scheduling a Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Follow all institutional procedures for waste pickup requests, which may include completing specific forms or online submissions.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Quantitative Data for Related Compounds
The following table summarizes key data for structurally similar compounds, providing context for the potential hazards of this compound.
| Property | 2-Phenylethanol | [2-(aminomethyl)phenyl]methanol |
| CAS Number | 60-12-8 | 4152-92-5 |
| Molecular Formula | C8H10O | C8H11NO |
| Boiling Point | 219-221 °C[1] | Not available |
| Hazard Statements | Harmful if swallowed, Causes serious eye irritation.[1][2] | Not available |
| Disposal Recommendation | Dispose of contents/ container to an approved waste disposal plant.[1] | Not available |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and necessary actions for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 2-[2-(Aminomethyl)phenyl]ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-[2-(Aminomethyl)phenyl]ethanol, a compound requiring careful management. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the hazard profiles of structurally similar chemicals, including 2-Phenylethanol, 2-Amino-1-phenylethanol, and various amino-substituted ethanol derivatives, in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with compounds structurally similar to this compound include skin irritation, serious eye damage, and potential respiratory tract irritation. Some related chemicals are also harmful if swallowed. Therefore, a cautious approach to PPE is essential.
Recommended Personal Protective Equipment
A summary of recommended PPE for various laboratory operations involving this compound is provided in the table below.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling and Weighing | Safety glasses with side shields or safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Solutions and Transfers | Safety goggles or a face shield.[2] | Chemical-resistant gloves. | Laboratory coat or chemical-resistant apron. | Use in a fume hood to avoid inhalation of vapors. |
| Spill Cleanup | Chemical safety goggles and a face shield.[2] | Double-gloving with chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with organic vapor cartridges if spill is large or in a poorly ventilated area.[2][3] |
| Heating or Generating Aerosols | Safety goggles and a face shield.[2] | Chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Mandatory use of a certified fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2]
2. Personal Protective Measures:
-
Before beginning work, don the appropriate PPE as outlined in the table above.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
3. Handling Procedures:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of any dust.
-
When preparing solutions, slowly add the chemical to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[4]
4. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][4]
-
Remove contaminated clothing immediately and wash it before reuse.[5]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including excess reagents, reaction byproducts, and contaminated consumables (e.g., gloves, paper towels), in a designated, properly labeled hazardous waste container.
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
4. Disposal Procedure:
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-2-[2-(aminomethyl)phenyl]ethanol](https://i.imgur.com/your-image-url.png)
